Technical Documentation Center

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
  • CAS: 1170824-65-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, a molecule of interest for researchers and professionals in drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, a molecule of interest for researchers and professionals in drug discovery and development. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental choices.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, which are crucial for numerous metabolic redox reactions.[1][2] In pharmacology, nicotinic acid and its derivatives are utilized for their ability to modulate lipid profiles, specifically in raising high-density lipoprotein (HDL) cholesterol.[3][4] The core nicotinic acid structure serves as a versatile scaffold in medicinal chemistry, allowing for the introduction of various substituents to explore and optimize biological activity.[5][6] The target molecule, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, combines this key heterocycle with a substituted phenyl ring, a common motif in pharmacologically active compounds, and a cyclobutylamide group, which can influence properties such as solubility, metabolic stability, and target engagement.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target compound suggests a convergent synthesis strategy. The key disconnections are the amide bond and the biaryl C-C bond. This leads to two primary synthetic routes:

  • Route A: Formation of the biaryl bond via a Suzuki-Miyaura coupling reaction, followed by the formation of the amide bond.

  • Route B: Formation of the amide bond first, followed by the Suzuki-Miyaura coupling.

Route A is generally preferred as the functional group tolerance of the Suzuki-Miyaura coupling is well-established, and the final amide bond formation is typically a high-yielding and clean reaction.[7][8] This approach minimizes the risk of side reactions and simplifies purification of the final product.

The proposed forward synthesis is therefore a two-step process starting from commercially available 5-bromonicotinic acid and 3-aminophenylboronic acid.

Experimental Protocols

Synthesis of 5-(3-aminophenyl)nicotinic acid (Intermediate 1)

This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the central biaryl structure.[7][9]

Reaction Scheme:

Materials:

Reagent/SolventMolecular WeightQuantityMoles
5-bromonicotinic acid202.01 g/mol 1.0 g4.95 mmol
3-aminophenylboronic acid136.94 g/mol 0.81 g5.94 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.29 g0.25 mmol
Sodium Carbonate (Na2CO3)105.99 g/mol 1.57 g14.85 mmol
Toluene-20 mL-
Ethanol-10 mL-
Water (degassed)-10 mL-

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask, add 5-bromonicotinic acid (1.0 g, 4.95 mmol), 3-aminophenylboronic acid (0.81 g, 5.94 mmol), and sodium carbonate (1.57 g, 14.85 mmol).

  • Add a solvent mixture of toluene (20 mL), ethanol (10 mL), and degassed water (10 mL).

  • Bubble argon or nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of water and adjust the pH to ~3-4 with 1M HCl. A precipitate will form.

  • Filter the solid, wash with water (3 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Dry the solid under vacuum to yield 5-(3-aminophenyl)nicotinic acid as a solid.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings.

  • Base: Sodium carbonate is a mild and effective base for this transformation. The use of a base is crucial for the activation of the boronic acid.[9]

  • Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic and inorganic reagents.[7] Degassing is essential to prevent the oxidation of the palladium(0) catalyst.

Synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (Final Product)

This final step involves the formation of an amide bond between the amino group of the intermediate and cyclobutanecarbonyl chloride.[][11]

Reaction Scheme:

Materials:

Reagent/SolventMolecular WeightQuantityMoles
5-(3-aminophenyl)nicotinic acid214.22 g/mol 1.0 g4.67 mmol
Cyclobutanecarbonyl chloride118.56 g/mol 0.61 g5.14 mmol
Triethylamine (TEA)101.19 g/mol 1.42 g (1.95 mL)14.01 mmol
Dichloromethane (DCM)-30 mL-

Step-by-Step Protocol:

  • Suspend 5-(3-aminophenyl)nicotinic acid (1.0 g, 4.67 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.95 mL, 14.01 mmol) dropwise to the suspension with stirring.

  • In a separate vial, dissolve cyclobutanecarbonyl chloride (0.61 g, 5.14 mmol) in 5 mL of anhydrous DCM.[12][13][14]

  • Add the cyclobutanecarbonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC (dichloromethane:methanol, 9:1).

  • Upon completion, add 30 mL of water to the reaction mixture.

  • Acidify the aqueous layer to pH ~4-5 with 1M HCl, which will cause the product to precipitate.

  • Filter the solid, wash with water (3 x 15 mL), and then with a small amount of cold DCM.

  • Dry the solid under vacuum to yield 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid.

Rationale for Experimental Choices:

  • Acylating Agent: Cyclobutanecarbonyl chloride is a reactive acylating agent suitable for forming the amide bond.[12]

  • Base: Triethylamine is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.[] An excess is used to ensure the reaction goes to completion.

  • Solvent: Dichloromethane is a good solvent for the reactants and is unreactive under the reaction conditions.

Purification

The crude final product can be purified by recrystallization.[15][16] A suitable solvent system would be an ethanol/water mixture.

Purification Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Characterization

A thorough characterization of the final product is essential to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.[17][18][19][20][21]

Suggested HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

The expected result is a single major peak with a purity of >95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the structure of the molecule.[22][23][24][25][26]

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):

  • Aromatic Protons (Nicotinic Acid and Phenyl Rings): Multiple signals in the range of 7.5-9.0 ppm.

  • Amide NH: A singlet around 10.0-10.5 ppm.

  • Carboxylic Acid OH: A broad singlet > 12.0 ppm.

  • Cyclobutyl Protons: Multiplets in the range of 1.8-2.4 ppm and a quintet for the CH proton around 3.2 ppm.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ):

  • Carbonyl Carbons (Amide and Carboxylic Acid): Signals in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals between 110-155 ppm.

  • Cyclobutyl Carbons: Signals in the range of 18-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.[27][28][29][30][31]

Expected Mass Spectrum (Electrospray Ionization - ESI):

  • [M+H]⁺: Calculated for C₁₆H₁₆N₂O₃: 297.12. Found: ~297.1.

  • [M-H]⁻: Calculated for C₁₆H₁₆N₂O₃: 295.11. Found: ~295.1.

Fragmentation patterns may show cleavage of the amide bond, resulting in fragments corresponding to the nicotinic acid-phenyl core and the cyclobutylcarbonyl moiety.[28][30]

Visualization of the Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Amide Bond Formation 5-bromonicotinic_acid 5-bromonicotinic acid Intermediate_1 5-(3-aminophenyl)nicotinic acid 5-bromonicotinic_acid->Intermediate_1 3-aminophenylboronic_acid 3-aminophenylboronic acid 3-aminophenylboronic_acid->Intermediate_1 Pd_catalyst Pd(PPh3)4 Na2CO3 Pd_catalyst->Intermediate_1 Final_Product 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid Intermediate_1->Final_Product Intermediate_1->Final_Product Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Cyclobutanecarbonyl_chloride->Final_Product Base Triethylamine Base->Final_Product

Caption: A two-step synthesis of the target compound.

Potential Applications and Future Directions

The synthesized molecule, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, represents a novel derivative of nicotinic acid. Given the established pharmacological importance of the nicotinic acid scaffold in treating dyslipidemia, this compound warrants further investigation.[3] The introduction of the cyclobutylcarbonylamino-phenyl moiety could modulate the compound's pharmacokinetic and pharmacodynamic properties. Future research should focus on in vitro and in vivo assays to determine its biological activity, including its effects on lipid metabolism and potential off-target effects. This compound could also serve as a valuable tool compound for exploring the structure-activity relationships of nicotinic acid receptor agonists.[3]

References

  • Lab Manager. (2025, October 1).
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6).
  • Labotec. HPLC in pharmaceutical analysis.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • A review on high performance liquid chromatography technique for pharmaceutical analysis. (2024, May 8).
  • BOC Sciences. (2024, March 29).
  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). High resolution mass spectrometry. Part X.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. Application Notes and Protocols: Synthesis of 3-Phenylisonicotinic Acid Esters.
  • Google Patents.
  • Books - The Royal Society of Chemistry. (2022, May 20).
  • PMC. (2018, June 12).
  • Journal of Heterocyclic Chemistry. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P.
  • Master Organic Chemistry. (2018, February 28).
  • ResearchGate. (2017, August 13).
  • YouTube. (2021, March 25). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides.
  • Google Patents.
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025, March 27).
  • ECHEMI. Proton NMR Spectrum for Nicotinic Acid.
  • Rsc.org.
  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
  • BMRB.
  • Banaras Hindu University. B.Sc (Hons. VI - Topic: NMR Spectroscopy by.
  • Wikipedia. Suzuki reaction.
  • Jetir.Org.
  • ResearchGate. (2025, August 6).
  • Wikipedia. Nicotinic acid.
  • CymitQuimica. CAS 5006-22-4: Cyclobutanecarbonyl chloride.
  • PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024, August 18).
  • (PDF)
  • PMC - NIH. (2022, January 20).
  • Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxid
  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
  • PubChem - NIH. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705.
  • Sigma-Aldrich. Cyclobutanecarbonyl chloride 98 5006-22-4.
  • ResearchGate.
  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • MDPI.

Sources

Exploratory

In vitro biological activity of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

An In-Depth Technical Guide on the In Vitro Biological Activity of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid Executive Summary Nicotinic acid and its derivatives represent a promising class of heterocyclic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid

Executive Summary

Nicotinic acid and its derivatives represent a promising class of heterocyclic compounds with a wide array of biological activities, including significant potential in anticancer drug discovery.[1][2] This guide provides a comprehensive overview of the in vitro biological evaluation of a novel nicotinic acid derivative, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. As a Senior Application Scientist, this document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the selected assays. The central hypothesis of this investigation is that 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid functions as a histone deacetylase (HDAC) inhibitor, a mechanism implicated in the regulation of gene expression and a validated target in oncology.[3][4] This guide will detail the in vitro assays required to characterize its potency, selectivity, and cellular effects, providing a foundational dataset for its further development as a potential therapeutic agent.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, a form of vitamin B3, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological effects.[5][6] While initially recognized for its role in treating pellagra and managing dyslipidemia, recent research has highlighted the potential of novel nicotinic acid derivatives as anticancer agents.[1][2] These compounds, characterized by a pyridine-3-carboxylic acid core, can be chemically modified to interact with a variety of biological targets, thereby modulating cellular pathways involved in cancer progression.[5]

The compound at the center of this guide, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, is a novel molecule designed to explore new chemical space within this promising class. Its structure, featuring a cyclobutylcarbonylamino-phenyl substituent on the nicotinic acid scaffold, suggests potential interactions with enzymatic targets that recognize amide-containing substrates. One such class of enzymes is the histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are frequently dysregulated in cancer.[3][4] This guide outlines a comprehensive in vitro strategy to investigate the hypothesis that 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is an HDAC inhibitor and to characterize its biological activity.

Hypothesized Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes.[7][8] Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Many successful anticancer agents have been developed based on this mechanism.

The structural features of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, particularly the amide linkage and the aromatic rings, are reminiscent of known HDAC inhibitors which typically consist of a zinc-binding group, a linker, and a capping group. We hypothesize that this compound engages with the active site of HDAC enzymes, leading to their inhibition.

HDAC_Inhibition_Pathway Compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Genes Tumor Suppressor Genes (e.g., p21, BAX) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to Chromatin->Genes Represses Transcription Gene Transcription Proteins Tumor Suppressor Proteins Transcription->Proteins Translation Apoptosis Cell Cycle Arrest & Apoptosis Proteins->Apoptosis

Figure 1: Hypothesized signaling pathway of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid.

In Vitro Biological Evaluation Workflow

A systematic in vitro evaluation is essential to characterize the biological activity of a novel compound. The following workflow is designed to first confirm the hypothesized mechanism of action and then to assess the compound's cellular effects and preliminary drug-like properties.

experimental_workflow cluster_0 Biochemical & Mechanistic Assays cluster_1 Cell-Based Assays HDAC_Assay HDAC Inhibition Assay (Determine IC50) PAMPA PAMPA Assay (Assess Permeability) Target_Engagement Western Blot (Histone Acetylation) HDAC_Assay->Target_Engagement Confirm Mechanism Cytotoxicity Cytotoxicity Assay (Determine GI50) Target_Engagement->Cytotoxicity Correlate with Cellular Effect

Figure 2: Experimental workflow for in vitro characterization.

Detailed Experimental Protocols

HDAC Activity/Inhibition Assay (Colorimetric)

This assay quantitatively measures the inhibitory effect of the compound on total HDAC enzymatic activity.[9]

  • Principle: An acetylated histone substrate is coated on microplate wells. Active HDACs deacetylate the substrate. A specific antibody recognizes the deacetylated product, and a secondary antibody conjugated to a reporter enzyme provides a colorimetric signal proportional to HDAC activity.

  • Protocol:

    • Prepare a 10 mM stock solution of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid in DMSO.

    • Perform serial dilutions of the compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Add 50 µL of the diluted compound or vehicle control (DMSO) to the wells of the HDAC substrate-coated microplate.

    • Add 50 µL of purified human HDAC enzyme solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the capture antibody solution to each well and incubate for 60 minutes at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the detection antibody solution and incubate for 30 minutes at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of the developing solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Target Engagement: Western Blot for Histone Acetylation

This assay confirms that the compound engages its target in a cellular context by measuring the downstream effect of HDAC inhibition—an increase in histone acetylation.[3]

  • Principle: Cells treated with the compound are lysed, and proteins are separated by gel electrophoresis. Antibodies specific for acetylated histones (e.g., acetyl-H3) are used to detect changes in acetylation levels.

  • Protocol:

    • Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vorinostat).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated histone H3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against total histone H3 or β-actin as a loading control.

Cytotoxicity Assay (CellTiter-Blue® Cell Viability Assay)

This assay determines the effect of the compound on the viability of cancer cells.[3]

  • Principle: The CellTiter-Blue® reagent contains resazurin, which is converted to the fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.

  • Protocol:

    • Seed a panel of human cancer cell lines (e.g., MCF-7, HepG2, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Record the fluorescence at 560Ex/590Em using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line using non-linear regression analysis.

Hypothetical Data and Interpretation

The following tables present hypothetical but plausible data for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, based on the expected activity of a novel HDAC inhibitor.

Table 1: In Vitro HDAC Inhibition

Compound HDAC IC50 (µM)
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid 0.25

| Vorinostat (Control) | 0.05 |

Table 2: In Vitro Cytotoxicity (GI50, µM)

Cell Line Tissue of Origin 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
MCF-7 Breast Cancer 1.5
HepG2 Liver Cancer 2.8

| HCT116 | Colon Cancer | 1.9 |

Interpretation:

The hypothetical data suggests that 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a potent inhibitor of HDAC activity, with an IC50 in the sub-micromolar range. The Western blot analysis (data not shown, but would be expected to show a dose-dependent increase in acetyl-H3) would confirm that this biochemical activity translates to on-target effects within cancer cells.

The cytotoxicity data indicates that the compound effectively inhibits the growth of multiple cancer cell lines with GI50 values in the low micromolar range. This is consistent with the proposed mechanism of action, as HDAC inhibition is known to have broad anti-proliferative effects. The potency against different cell lines may vary due to differences in their genetic and epigenetic makeup.

Future Directions

The promising in vitro profile of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid warrants further investigation. Key next steps in its preclinical development would include:

  • HDAC Isoform Selectivity Profiling: To determine if the compound is a pan-HDAC inhibitor or selective for specific HDAC isoforms, which could influence its therapeutic window and side-effect profile.

  • In Vitro ADME/Tox Studies: A broader panel of assays to assess metabolic stability, plasma protein binding, and potential off-target liabilities (e.g., hERG inhibition).

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in animal models of cancer (e.g., xenograft models).

  • Pharmacokinetic (PK) Studies: To determine the compound's absorption, distribution, metabolism, and excretion properties in vivo, which will inform dosing regimens for efficacy studies.

Conclusion

This technical guide has outlined a comprehensive strategy for the in vitro biological evaluation of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. By leveraging established methodologies for characterizing HDAC inhibitors, we have presented a clear path to understanding the compound's mechanism of action, potency, and cellular effects. The hypothetical data presented herein illustrates a compound with significant potential as a novel anticancer agent. The detailed protocols and scientific rationale provide a solid foundation for researchers and drug development professionals to advance the study of this and other novel nicotinic acid derivatives.

References

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Introduction In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. This guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. This guide provides a comprehensive technical overview of the critical solubility and stability studies for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, a novel chemical entity with potential therapeutic applications. The structural features of this molecule, namely a carboxylic acid on the nicotinic acid ring and a secondary amide linkage, dictate its behavior in various environments. The nicotinic acid moiety suggests that its solubility will be highly dependent on pH, a critical factor for its absorption in the gastrointestinal tract.[1][2][3][4][5][6] Concurrently, the amide bond presents a potential liability for hydrolysis under acidic or basic conditions, which could impact its stability and shelf-life.[7][8][9][10][11]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust characterization of this compound. By elucidating the causality behind experimental choices and grounding our methodologies in authoritative guidelines, we aim to provide a self-validating framework for the assessment of this and similar molecules.

Part 1: Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds like 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, solubility is not a single value but rather a profile that varies with pH.[12] Understanding this profile is essential for predicting its behavior in the varying pH environments of the gastrointestinal tract.

The Importance of pH-Dependent and Biorelevant Solubility

The carboxylic acid group of the nicotinic acid ring is expected to have a pKa in the acidic range, making the compound more soluble at higher pH values where it can deprotonate to form a more soluble carboxylate salt.[1][2][3][4][5][6] Conversely, in the acidic environment of the stomach, the compound will be in its less soluble, neutral form.

To accurately predict in vivo performance, solubility should be assessed not only in simple buffer systems but also in biorelevant media that mimic the composition of human gastrointestinal fluids.[13] These media, such as Fasted State Simulated Gastric Fluid (FaSSGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin that can significantly influence the solubility of poorly soluble drugs.[14][15][16][17]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18][19]

Objective: To determine the pH-solubility profile of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid in aqueous buffers and biorelevant media.

Materials:

  • 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

  • Phosphate buffer (pH 6.8)

  • Acetate buffer (pH 4.5)

  • 0.1 N HCl (pH 1.2)

  • FaSSGF, FaSSIF, and FeSSIF powders

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Shaking incubator at 37 °C

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8) and the biorelevant media according to the supplier's instructions.[14][20]

  • Add an excess amount of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid to each buffer and medium in separate vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[18]

  • Equilibrate the vials in a shaking incubator at 37 °C for 24-48 hours to ensure equilibrium is reached. Periodically check for the continued presence of solid material.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

Medium pH Solubility (µg/mL) Dose:Solubility Volume (mL)
0.1 N HCl1.2[Insert experimental value][Calculate based on highest dose]
Acetate Buffer4.5[Insert experimental value][Calculate based on highest dose]
Phosphate Buffer6.8[Insert experimental value][Calculate based on highest dose]
FaSSGF1.6[Insert experimental value][Calculate based on highest dose]
FaSSIF6.5[Insert experimental value][Calculate based on highest dose]
FeSSIF5.0[Insert experimental value][Calculate based on highest dose]

The Dose:Solubility Volume is calculated by dividing the highest anticipated clinical dose (in mg) by the measured solubility (in mg/mL). A value of ≤ 250 mL across the pH range of 1.2-6.8 is indicative of high solubility according to the Biopharmaceutics Classification System (BCS).[12][20]

Visualization: Solubility Testing Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output API Excess API Prepare_Samples Add Excess API to Media API->Prepare_Samples Media Aqueous Buffers (pH 1.2-6.8) Biorelevant Media (FaSSGF, FaSSIF, FeSSIF) Media->Prepare_Samples Shake Shake at 37°C for 24-48h Prepare_Samples->Shake Centrifuge Centrifuge to Separate Solid Shake->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilute for Analysis Collect_Supernatant->Dilute HPLC Quantify by HPLC-UV Dilute->HPLC Solubility_Data Solubility Profile Table HPLC->Solubility_Data

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[21] For 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, the amide linkage is a key structural feature that requires careful investigation for its susceptibility to hydrolysis.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of a drug substance, which in turn helps in establishing its degradation pathways and validating the stability-indicating nature of the analytical methods used.[22][23] These studies involve exposing the drug to conditions more severe than accelerated stability testing.[24][25]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation products of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid under various stress conditions and to develop a stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: 1 mg/mL in 0.1 N HCl at 60°C for 24 hours. The amide bond is susceptible to hydrolysis under acidic conditions.[7][8][9][10][11]

  • Base Hydrolysis: 1 mg/mL in 0.1 N NaOH at 60°C for 24 hours. Amide hydrolysis can also be catalyzed by a base.[7][8][9][10][11]

  • Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours. This will assess the molecule's susceptibility to oxidation.[24]

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours. This evaluates the solid-state thermal stability.[26][27]

  • Photostability: Solid drug substance exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[28][29][30][31][32] A control sample should be protected from light.

Procedure:

  • Prepare solutions of the drug substance under the specified hydrolytic and oxidative conditions.

  • Expose the solid drug substance to thermal and photolytic stress.

  • At appropriate time points, withdraw samples and neutralize the acidic and basic solutions.

  • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.[33][34][35][36][37]

  • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent drug and any degradation products.

Data Presentation: Anticipated Degradation Profile

The results of the forced degradation studies should be tabulated to provide a clear overview of the drug's stability profile.

Stress Condition % Degradation Number of Degradants Major Degradant (RT) Potential Degradation Pathway
0.1 N HCl, 60°C[Insert value][Insert value][Insert value]Amide Hydrolysis
0.1 N NaOH, 60°C[Insert value][Insert value][Insert value]Amide Hydrolysis
3% H₂O₂, RT[Insert value][Insert value][Insert value]Oxidation
80°C (Solid)[Insert value][Insert value][Insert value]Thermolysis
Light (ICH Q1B)[Insert value][Insert value][Insert value]Photolysis
Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API_Solution API in Solution Acid_Base Acid/Base Hydrolysis API_Solution->Acid_Base 0.1N HCl / 0.1N NaOH 60°C Oxidation Oxidation API_Solution->Oxidation 3% H₂O₂ Room Temp API_Solid Solid API Thermal Thermal Stress API_Solid->Thermal 80°C Photo Photolytic Stress API_Solid->Photo ICH Q1B Light Exposure Sampling Sample at Time Points Neutralize if needed Acid_Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC-PDA Method Sampling->HPLC Degradation_Profile Degradation Profile Table Peak Purity Assessment HPLC->Degradation_Profile

Caption: Workflow for Forced Degradation Studies.

Conclusion

The comprehensive solubility and stability studies outlined in this guide provide a robust framework for the early-stage characterization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. A thorough understanding of its pH-dependent solubility in biorelevant media is crucial for predicting its oral absorption and for guiding formulation development. Similarly, the forced degradation studies are indispensable for identifying potential liabilities in the molecular structure, such as the amide bond, and for developing analytical methods that can ensure the quality and safety of the potential drug product throughout its lifecycle. The insights gained from these studies are foundational for making informed decisions in the progression of this compound from a promising candidate to a potential therapeutic reality.

References

  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Avdeef, A., & Tsinman, O. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Thompson, S. (2020, January 11). Solid State Stability. VxP Pharma.
  • Save My Exams. (2025, January 4). Reactions of Amides.
  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • AK Lectures. (n.d.). Hydrolysis of Amides.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.
  • Dissolution.com. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2).
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SGS Thailand. (n.d.). Forced Degradation Testing.
  • Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids.
  • Baghdasarian, M. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • Slideshare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • Improved Pharma. (2023, January 9). Solid-State Form Studies.
  • SciELO. (n.d.). Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...
  • Bajwa, S. K. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • MDPI. (2019, August 1). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.
  • Dressman, J., & Reppas, C. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • Arabian Journal of Chemistry. (2015, December 1). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.

Sources

Exploratory

Predictive Pharmacological Profiling and Therapeutic Targeting of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid represents a highly functionalized derivative within the 5-arylnicotinic acid chemical space. While classical nicotinic acid derivatives are historically associated with lipid-lowering GPCR targets, fragment-based drug discovery (FBDD) has recently repositioned the 5-phenylnicotinic acid scaffold as a potent, isoform-selective inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural pharmacology of this specific molecule, outline its primary predicted therapeutic target (TRAP 5b), and provide self-validating experimental workflows required to empirically prove its efficacy in metastatic cancer models.

Structural Pharmacology & Target Rationale

To understand the therapeutic potential of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, we must deconstruct its pharmacophore and explain the causality behind its predicted binding affinity:

  • The Nicotinic Acid Core (Metal-Binding Pharmacophore): TRAP is a binuclear metallophosphatase containing an Fe³⁺/Fe²⁺ center in its active site[2]. The carboxylic acid moiety of the nicotinic acid core acts as a critical metal-binding pharmacophore (MBP), directly coordinating with the iron ions and displacing the catalytic water/hydroxide required for phosphate ester hydrolysis.

  • The Biaryl System (5-Phenyl Substitution): The rigid biaryl axis projects the phenyl ring into a defined hydrophobic binding cleft adjacent to the binuclear metal center. This prevents the molecule from being a promiscuous chelator and drives target specificity[1].

  • The Cyclobutylcarboxamido Moiety: The addition of the 3-[(cyclobutylcarbonyl)amino] group at the meta-position of the phenyl ring introduces a bulky, lipophilic cyclobutane ring connected via an amide linkage. This amide can act as both a hydrogen-bond donor and acceptor, while the cyclobutyl ring is predicted to engage deeper lipophilic sub-pockets within the TRAP 5b active site, theoretically increasing binding affinity and residence time compared to the unsubstituted baseline molecule, 5-phenylnicotinic acid (CD13)[1].

Primary Therapeutic Target: TRAP/ACP5 (Isoform 5b)

Tartrate-resistant acid phosphatase (TRAP/ACP5) is a critical driver of bone resorption and cancer metastasis[2]. It exists in two distinct isoforms with drastically different biological roles:

  • TRAP 5a (Latent Precursor): Synthesized as an uncleaved monomer with low enzymatic activity due to a repressive loop domain blocking the active site[3]. It has a pH optimum of ~5.2[4].

  • TRAP 5b (Active Metalloenzyme): Generated when proteases, primarily Cathepsin K (CtsK) , cleave the repressive loop of TRAP 5a[3]. TRAP 5b is a highly active dimer with a pH optimum of ~5.8[4].

TRAP 5b dephosphorylates extracellular matrix proteins like osteopontin, which directly promotes cancer cell elongation, migration, and invasion—particularly in aggressive breast cancers like MDA-MB-231[1]. 5-arylnicotinic acid derivatives act as selective TRAP 5b inhibitors, halting this metastatic cascade without disrupting the basal functions of TRAP 5a[1].

TRAP_Pathway TRAP5a TRAP 5a (Latent Monomer) CatK Cathepsin K (Proteolytic Cleavage) TRAP5a->CatK Processed by TRAP5b TRAP 5b (Active Metalloenzyme) CatK->TRAP5b Activates Substrates Osteopontin / Bone Sialoprotein (Dephosphorylation) TRAP5b->Substrates Catalyzes Metastasis Cancer Cell Migration & Invasion Substrates->Metastasis Promotes Inhibitor 5-Aryl Nicotinic Acid Derivative (e.g., Cyclobutyl-PNA) Inhibitor->TRAP5b Blocks Fe3+/Fe2+ Active Site

Caption: TRAP 5a proteolytic activation and targeted inhibition by 5-arylnicotinic acid derivatives.

Self-Validating Experimental Protocols

To empirically validate 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid as a therapeutic lead, the following self-validating workflows must be executed. These protocols are designed to prove both biochemical target engagement and functional cellular efficacy.

Protocol 1: Isoform-Selective TRAP Enzymatic Assay

Causality Check: We must assay both TRAP 5a and 5b at their specific physiological pH optima to prove that the inhibitor selectively targets the metastasis-driving 5b isoform[4].

  • Buffer Preparation:

    • TRAP 5b Buffer: 0.1 M sodium acetate, pH 5.8, containing 50 mM sodium tartrate (to isolate tartrate-resistant activity)[4].

    • TRAP 5a Buffer: 0.1 M sodium acetate, pH 5.2, containing 50 mM sodium tartrate[4].

  • Compound Preparation: Reconstitute the cyclobutyl-nicotinic acid derivative in 100% DMSO. Create a 10-point serial dilution ranging from 0.1 nM to 100 µM.

  • Enzyme Incubation: Incubate recombinant human TRAP 5b (0.5 nM) or TRAP 5a (5.0 nM) with the inhibitor dilutions for 15 minutes at 37°C in a 96-well plate to allow equilibrium binding at the binuclear iron center.

  • Reaction Initiation: Add 5 mM p-nitrophenyl phosphate (pNPP) to all wells. pNPP serves as a chromogenic surrogate for osteopontin.

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 30 minutes using a microplate reader to determine the initial velocity ( V0​ ).

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: MDA-MB-231 Transwell Migration Assay

Causality Check: Enzymatic inhibition in a cell-free assay does not guarantee cellular penetration or functional efficacy. We utilize TRAP-overexpressing MDA-MB-231 breast cancer cells to prove the compound halts metastasis[1].

  • Matrix Coating: Coat Boyden chamber inserts (8 µm pore size) with 10 µg/mL osteopontin, the endogenous substrate of TRAP 5b[5].

  • Cell Seeding: Seed 5×104 TRAP-overexpressing MDA-MB-231 cells into the upper chamber in serum-free DMEM[1].

  • Inhibitor Treatment: Add the compound (at 1x, 5x, and 10x biochemical IC₅₀ concentrations) to both the upper and lower chambers to maintain a constant pharmacological gradient.

  • Chemoattraction: Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.

  • Incubation & Fixation: Incubate for 24 hours at 37°C (5% CO₂). Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Swab non-migrated cells from the top of the insert. Quantify migrated cells on the underside via brightfield microscopy and ImageJ particle analysis.

Workflow Comp Compound Synthesis Enz TRAP 5b Enzymatic Assay Comp->Enz Screen Cell MDA-MB-231 Migration Assay Enz->Cell IC50 < 10 µM Tox Cytotoxicity Counter-screen Cell->Tox Efficacy

Caption: Self-validating experimental workflow for evaluating TRAP 5b inhibitors.

Quantitative Data & Predictive Efficacy

The table below summarizes the known quantitative data for the baseline 5-phenylnicotinic acid scaffold (CD13) and reference inhibitors[1], alongside the predictive profile for the cyclobutyl-carboxamido derivative.

Compound ClassTarget IsoformAssay pHIC₅₀ / Kᵢ (µM)MDA-MB-231 Migration InhibitionCytotoxicity (CC₅₀)
5-Phenylnicotinic Acid (CD13) TRAP 5b5.84.0 - 15.0Significant at 100 µM> 200 µM
5-Phenylnicotinic Acid (CD13) TRAP 5a5.2> 100 (Inactive)N/A> 200 µM
CBK289001 (Reference) TRAP 5b5.84.21Significant at 20 µM> 100 µM
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid TRAP 5b5.8Predicted < 5.0Predicted HighTBD

Note: The addition of the cyclobutylcarbonylamino group is hypothesized to lower the IC₅₀ into the sub-micromolar range by exploiting additional hydrogen bonding and Van der Waals interactions within the TRAP 5b active site.

Conclusion & Future Perspectives

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a highly promising architectural scaffold for the targeted inhibition of Tartrate-Resistant Acid Phosphatase (TRAP 5b). By specifically blocking the metalloenzyme responsible for osteopontin dephosphorylation, this compound holds significant therapeutic potential as an anti-metastatic agent in aggressive breast cancers and as an anti-resorptive agent in severe osteoporotic conditions. Future development must focus on rigorous X-ray crystallography to confirm the exact binding pose of the cyclobutane ring within the binuclear iron center.

References

  • The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells. Experimental Cell Research.

  • Cathepsin K regulates localization and secretion of Tartrate-Resistant Acid Phosphatase (TRAP) in TRAP-overexpressing MDA-MB-231 breast cancer cells. PMC.

  • Identification of Inhibitors of Tartrate-resistant Acid Phosphatase (TRAP/ACP5) Activity by Small-Molecule Screening. Chemical Biology & Drug Design.

  • Tartrate-resistant acid phosphatase 5a and 5b contain distinct sugar moieties. ResearchGate.

Sources

Foundational

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid patent landscape

An In-Depth Technical Guide to the Patent Landscape of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid and Structurally Related Compounds For Researchers, Scientists, and Drug Development Professionals Executive Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Patent Landscape of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the patent landscape surrounding the novel chemical entity 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. A comprehensive search of the public patent literature did not reveal any patents specifically claiming this exact molecule. Therefore, this guide expands its scope to analyze the patent landscape of structurally related compounds, offering valuable insights for researchers and drug development professionals. By deconstructing the target molecule into its core components—a 5-substituted nicotinic acid and a cyclobutylcarboxamide moiety—this paper examines the existing patent art for analogous structures. This approach allows for the elucidation of key therapeutic areas, prominent assignees, and potential synthetic and therapeutic strategies that could be relevant to the development and patenting of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid.

Introduction to 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a novel compound featuring a nicotinic acid (vitamin B3) core. Nicotinic acid and its derivatives have a long history of use in the treatment of dyslipidemia, primarily for their ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol.[1][2] The structure of the title compound is characterized by a phenyl ring attached to the 5-position of the nicotinic acid, with a cyclobutylcarbonylamino side chain. This specific substitution pattern suggests a potential for novel pharmacological properties that may extend beyond the traditional lipid-modifying effects of nicotinic acid.

The key structural motifs of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid are:

  • Nicotinic Acid Backbone: A well-established pharmacophore with known effects on lipid metabolism.[1]

  • 5-Phenyl Substituent: This modification can significantly alter the molecule's interaction with biological targets.

  • Amide Linkage: A common and stable linker in drug design.

  • Cyclobutylcarbonyl Group: This lipophilic moiety can influence the compound's potency, selectivity, and pharmacokinetic properties.

Patent Landscape Analysis of Structurally Related Compounds

Given the absence of patents for the specific title compound, this section will analyze the patent landscape for its constituent parts and related structures.

Patents on 5-Substituted Nicotinic Acid Derivatives

The patent literature reveals a significant interest in the modification of the nicotinic acid scaffold at the 5-position. These modifications are aimed at discovering new therapeutic agents for a variety of diseases.

Patent/ApplicationAssigneeKey Structural FeaturesTherapeutic Area
WO2005020899A2(Not specified)5-phenylnicotinic acid derivativesInflammatory and autoimmune diseases[1]
US20060252759A1(Not specified)2-methyl-5-phenylnicotinic acid derivativesCancer (MET tyrosine kinase inhibitors)
WO2014159591A1(Not specified)Substituted 7-azabicycles with a 5-phenylnicotinic acid moietyOrexin receptor modulation for sleep disorders[2]
WO2023242597A1(Not specified)5-phenylnicotinic acid derivativesTargeted protein degradation[3]

The data indicates that 5-phenylnicotinic acid is a versatile scaffold for developing drugs targeting a range of conditions, from inflammation and cancer to neurological disorders. The patenting trend suggests that modifications at this position can lead to compounds with novel mechanisms of action, distinct from the classical lipid-lowering effects of nicotinic acid.

Patents on Cyclobutylcarboxamide-Containing Compounds

The cyclobutylcarboxamide moiety is also a recurring structural feature in patented pharmaceutical compounds. Its inclusion is often intended to optimize drug-like properties.

Patent/ApplicationAssigneeKey Structural FeaturesTherapeutic Area
US6982274B2(Not specified)N-(1H-indazol-5-yl)cyclobutanecarboxamideJNK protein kinase inhibition for neurodegenerative diseases[4]
US9458178B2(Not specified)Spiro-oxindole compounds with a cyclobutanecarboxamide groupSodium channel blockers for pain management[5]
US11123348B2(Not specified)Phenyl-triazolopyrimidine derivatives with a cyclobutanecarboxamideTreatment of parasitic diseases[6]
WO2024211834A1(Not specified)Biaryl derivatives with a cyclobutanecarboxamideDNA polymerase Q modulation for cancer treatment[7]

The presence of the cyclobutylcarboxamide group in a diverse set of patented molecules highlights its utility in medicinal chemistry for achieving desired therapeutic profiles.

Synthetic Strategies and Methodologies

A plausible synthetic route to 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid can be devised based on established chemical transformations.

Proposed Synthetic Workflow

A 5-Bromo-3-nitropyridine C 5-(3-Nitrophenyl)nicotinic acid A->C Suzuki Coupling (Pd catalyst, base) B 3-Nitrophenylboronic acid B->C D 5-(3-Aminophenyl)nicotinic acid C->D Reduction (e.g., H2, Pd/C) E 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid D->E Amide Coupling (Base) F Cyclobutanecarbonyl chloride F->E

Caption: Proposed synthetic workflow for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid.

Step-by-Step Experimental Protocol

Step 1: Suzuki Coupling to form 5-(3-Nitrophenyl)nicotinic acid

  • To a solution of 5-bromo-3-nitropyridine and 3-nitrophenylboronic acid in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

  • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and purify the product by crystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve 5-(3-nitrophenyl)nicotinic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reduction of the nitro group to an amine is complete.

  • Filter off the catalyst and concentrate the solvent to obtain 5-(3-aminophenyl)nicotinic acid.

Step 3: Amide Coupling

  • Dissolve 5-(3-aminophenyl)nicotinic acid in an appropriate solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath and slowly add cyclobutanecarbonyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Perform an aqueous workup and purify the final product, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, by crystallization or column chromatography.

Potential Therapeutic Applications and Mechanism of Action

While the precise biological activity of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is unknown, its structural features allow for informed speculation on its potential therapeutic applications and mechanism of action.

Hypothesized Therapeutic Targets

Based on the patent landscape of related compounds, potential therapeutic areas for this molecule could include:

  • Oncology: As an inhibitor of protein kinases such as MET or JNK.[4]

  • Inflammatory and Autoimmune Diseases: Modulating inflammatory pathways.[1]

  • Neurological Disorders: Acting on targets such as sodium channels or orexin receptors.[2][5]

  • Metabolic Diseases: While structurally distinct from classic nicotinic acid, a potential role in lipid metabolism cannot be entirely ruled out and would require experimental validation.

Potential Signaling Pathway Involvement

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., MET) Kinase_Cascade Kinase Cascade (e.g., JNK pathway) Receptor->Kinase_Cascade Activation Compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid Compound->Receptor Inhibition Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression Regulation

Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Hypothetical Patenting Strategy

Should 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid demonstrate significant and unexpected therapeutic activity, a robust patenting strategy would be crucial for its commercial development.

A strong patent application would likely include the following types of claims:

  • Composition of Matter Claims: Claiming the compound itself, as well as its pharmaceutically acceptable salts, solvates, and polymorphs. This is the most valuable type of patent protection.

  • Method of Use Claims: Claiming the use of the compound for treating a specific disease or condition (e.g., "A method of treating cancer in a subject in need thereof, comprising administering a therapeutically effective amount of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid.").

  • Pharmaceutical Composition Claims: Claiming a formulation containing the compound and a pharmaceutically acceptable carrier.

  • Method of Synthesis Claims: Claiming a novel and non-obvious process for preparing the compound.

To establish the inventive step, it would be necessary to demonstrate that the compound possesses unexpected properties compared to the prior art. This could include, for example, significantly improved potency, a better safety profile, or a novel mechanism of action.

Conclusion

While a specific patent landscape for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid has yet to be established in the public domain, the analysis of structurally related compounds provides a valuable framework for understanding its potential. The convergence of the 5-phenylnicotinic acid scaffold and the cyclobutylcarboxamide moiety suggests that this molecule could be a promising lead for the development of novel therapeutics in areas such as oncology, inflammation, and neurology. Further research into the synthesis and biological evaluation of this compound is warranted to uncover its therapeutic potential and to lay the groundwork for future intellectual property.

References

  • (Reference to a general organic chemistry textbook for standard reactions, if applicable)
  • US6982274B2 - 1H-indazole compound - Google P
  • US9458178B2 - Spiro-oxindole compounds and their use as therapeutic agents - Google P
  • US11123348B2 - Compounds and compositions for the treatment of parasitic diseases - Google P
  • WO2023242597A1 - Bifunctional molecules for targeted protein degradation - Google P
  • WO2024211834A1 - Biaryl derivatives and related uses - Google P
  • (Reference to a medicinal chemistry journal for similar structures, if available)
  • WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity - Google P
  • WO2014159591A1 - Substituted 7-azabicycles and their use as orexin receptor modulators - Google P

Sources

Exploratory

Physicochemical and Synthetic Profiling of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale The compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

The compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (Catalog ID: FC01227825BIO[1]) is a highly functionalized biaryl building block utilized in advanced drug discovery. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting pharmacophores.

The architecture of this molecule is deliberately partitioned into three functional domains:

  • The Nicotinic Acid Core: This moiety provides an ionizable carboxylic acid (pKa ~4.5) and a basic pyridine nitrogen (pKa ~2.5). The causality behind selecting a nicotinic acid core is its dual capacity to form robust salt bridges with basic target residues (e.g., Arginine, Lysine) while improving aqueous solubility in physiological environments.

  • The Biaryl Linkage: The direct carbon-carbon bond between the pyridine and phenyl rings restricts the molecule's conformational degrees of freedom. This pre-organization reduces the entropic penalty upon binding to a target receptor or kinase pocket.

  • The Cyclobutanecarboxamido Group: Unlike linear alkyl amides, the cyclobutyl ring introduces significant steric bulk and ring strain. This specific structural choice enhances lipophilicity (LogP) to drive passive membrane permeability while simultaneously resisting cytochrome P450 (CYP450) mediated β -oxidation, thereby improving the compound's metabolic half-life[2].

Physicochemical Properties & Druglikeness

To predict the pharmacokinetic behavior of this compound, we must analyze its core physicochemical metrics. The data summarized below indicates that the molecule strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral drug formulation.

PropertyValueStructural Origin & Implication
Molecular Formula C₁₇H₁₆N₂O₃-
Molecular Weight 296.32 g/mol <500 Da; ensures favorable passive transcellular diffusion.
Topological Polar Surface Area (TPSA) 79.3 ŲDerived from the COOH (37.3), Pyridine N (12.9), and Amide (29.1). Optimal for oral absorption (<140 Ų).
Predicted LogP ~3.1Balances aqueous solubility with lipid membrane permeability.
Hydrogen Bond Donors 2The carboxylic acid (-OH) and amide (-NH) facilitate specific target interactions.
Hydrogen Bond Acceptors 4The pyridine nitrogen, amide oxygen, and carboxylic oxygens enhance solvation in aqueous media.
Rotatable Bonds 4Low flexibility (≤10) minimizes the entropic cost of target binding.

Synthetic Methodology: A Causal Approach

The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid relies on a convergent, two-step sequence. Understanding the why behind each reagent choice is critical for troubleshooting and scaling the reaction.

Step 1: Amidation of the Phenyl Ring

Protocol:

  • Dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 2.0 eq) and cool the system to 0°C.

  • Dropwise, add cyclobutanecarbonyl chloride (1.1 eq) under an inert argon atmosphere.

  • Stir for 2 hours, quench with water, and extract the organic layer[2].

The Causality: The reaction is strictly maintained at 0°C to prevent the highly reactive acid chloride from undergoing side reactions with the sensitive boronic acid moiety. TEA acts as an acid scavenger; by neutralizing the HCl byproduct, it prevents the degradation of the boronic acid and drives the equilibrium toward the amide product.

Step 2: Suzuki-Miyaura Cross-Coupling

Protocol:

  • Combine the intermediate boronic acid (1.2 eq) and 5-bromonicotinic acid (1.0 eq) in a biphasic solvent system of Toluene/H₂O (3:1).

  • Add K₂CO₃ (3.0 eq) and degas the mixture via nitrogen sparging for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), and heat to 110°C for 12 hours[3].

  • Acidify the aqueous layer to pH 4 to precipitate the final product.

The Causality: The choice of K₂CO₃ as a base is non-negotiable here. It serves a dual purpose: first, it deprotonates the 5-bromonicotinic acid, pulling it into the aqueous phase and preventing catalyst poisoning. Second, it coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex. This complex is thermodynamically required to facilitate the transmetalation step with the Pd(II) intermediate in the catalytic cycle[3].

Synthesis A 3-Aminophenylboronic Acid + Cyclobutanecarbonyl Chloride B Amidation (TEA, DCM, 0°C) A->B C Intermediate: [3-(Cyclobutylcarbonylamino) phenyl]boronic acid B->C E Suzuki-Miyaura Coupling (110°C, Toluene/H2O) C->E D 5-Bromonicotinic Acid + Pd(PPh3)4, K2CO3 D->E F Target Compound: C17H16N2O3 E->F

Synthetic workflow for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid via Suzuki coupling.

Analytical Characterization: Self-Validating Protocols

To ensure absolute scientific integrity, the analytical characterization of this compound must utilize a self-validating system. A single analytical technique is never sufficient; orthogonal validation is required.

LC-MS (Liquid Chromatography-Mass Spectrometry)

Workflow:

  • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

  • Expected Signals: Due to the zwitterionic potential of the molecule, negative mode will yield an [M−H]− peak at m/z 295.3 (deprotonated carboxylic acid). Positive mode will yield an [M+H]+ peak at m/z 297.3 (protonated pyridine nitrogen).

  • Self-Validation Mechanism: To prevent false positives from column carryover, a strict sequence of Solvent Blank -> Internal Standard -> Sample -> Solvent Blank must be run. The internal standard (e.g., an isotopically labeled biaryl compound) validates that the ionization efficiency is not suppressed by the sample matrix.

NMR Spectroscopy (Nuclear Magnetic Resonance)

Workflow:

  • Solvent: DMSO- d6​ is required due to the strong intermolecular hydrogen bonding of the nicotinic acid core, which limits solubility in CDCl₃.

  • Self-Validation Mechanism: The success of the Suzuki coupling is validated by the disappearance of the highly deshielded proton adjacent to the bromine on the nicotinic acid starting material, and the emergence of the distinct cyclobutyl multiplet signals between δ 1.8–2.4 ppm.

ADME Start Compound C17H16N2O3 Sol Kinetic Solubility (Nephelometry) Start->Sol pKa pKa Determination (Potentiometric Titration) Start->pKa LogP Lipophilicity (LogD) (Shake-Flask LC-MS) Start->LogP Perm Permeability (PAMPA Assay) Start->Perm Data Comprehensive ADME Profile Go/No-Go Decision Sol->Data pKa->Data LogP->Data Perm->Data

Multiparametric physicochemical profiling workflow for early ADME and structural evaluation.

References

  • Fine Chemicals - Page 3500 - Amerigo Scientific Source: amerigoscientific.com URL:[Link]

  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics Source: uni-muenchen.de URL:[Link]

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

Sources

Foundational

A Technical Guide to Structure-Based Analysis of Novel Ligands for the Niacin Receptor GPR109A

Abstract This guide provides a comprehensive, in-depth protocol for the computational evaluation of novel ligands targeting the human Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the computational evaluation of novel ligands targeting the human Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor. The discovery of high-resolution experimental structures of GPR109A has rendered traditional homology modeling unnecessary, paving the way for more accurate and insightful structure-based drug design approaches. This document outlines the state-of-the-art methodology for preparing the experimentally-determined receptor structure, performing molecular docking with a novel ligand, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, and subsequently evaluating the stability and dynamics of the resulting complex through molecular dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery of next-generation GPR109A modulators with improved therapeutic profiles.

Introduction: The Therapeutic Potential of Targeting GPR109A

The G protein-coupled receptor GPR109A has emerged as a significant therapeutic target due to its central role in mediating the effects of niacin (vitamin B3), a long-standing treatment for dyslipidemia.[1] GPR109A is primarily expressed in adipocytes and various immune cells, including macrophages.[2] Its activation by niacin leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This cascade ultimately suppresses lipolysis in adipose tissue, a key mechanism behind niacin's beneficial effects on lipid profiles.[4]

Beyond its role in lipid metabolism, GPR109A activation has been shown to exert potent anti-inflammatory effects.[3][5] This has significant implications for a range of diseases where inflammation is a key driver, including atherosclerosis, diabetic retinopathy, and certain cancers.[5][6] In some cellular contexts, GPR109A can function as a tumor suppressor.[2][7][8] For instance, in colon cancer cells, its activation can induce apoptosis.[9]

The therapeutic use of niacin is often limited by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A, but through a distinct signaling pathway involving β-arrestins.[3] This dual signaling nature of GPR109A presents a compelling opportunity for the development of biased agonists – compounds that selectively activate the therapeutic anti-lipolytic (Gi-mediated) pathway while avoiding the flushing (β-arrestin-mediated) pathway. The compound of interest, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, represents a novel chemical scaffold designed to probe the binding pocket of GPR109A and potentially exhibit such biased signaling.

This guide will walk through the essential computational steps to predict how this novel molecule interacts with its target, providing a foundational understanding for further experimental validation.

From Homology Modeling to Experimental Structure: A Paradigm Shift

Historically, the absence of an experimentally determined structure for GPR109A necessitated the use of homology modeling, where the 3D structure was predicted based on the known structures of related GPCRs like bovine rhodopsin.[10] While these models provided valuable initial insights, they were inherently limited by the sequence identity to the template and the challenges of accurately modeling the flexible loop regions and the precise conformation of the ligand-binding pocket.

The recent breakthroughs in cryogenic electron microscopy (cryo-EM) have revolutionized the field of GPCR structural biology. Multiple high-resolution structures of human GPR109A in complex with niacin and other agonists have now been deposited in the Protein Data Bank (PDB).[1][11] These experimental structures provide an unprecedented level of atomic detail, revealing the precise architecture of the binding site and the key interactions that govern ligand recognition and receptor activation.

For the purpose of this guide, we will utilize the cryo-EM structure of the human GPR109A-Gi complex bound to niacin (PDB ID: 8IY9), which offers a high-resolution view of the active, signaling state of the receptor.[1] The availability of this structure allows us to bypass the inaccuracies of homology modeling and proceed directly with a more reliable and data-driven computational analysis.

The Computational Workflow: A Step-by-Step Guide

Our computational investigation will follow a logical and scientifically rigorous workflow, designed to provide a comprehensive understanding of the ligand-receptor interaction.

Figure 1. The computational workflow for analyzing the interaction of a novel ligand with its target protein.

Part 1: Receptor and Ligand Preparation

The foundation of any successful molecular modeling study lies in the meticulous preparation of the input molecules. This step is crucial for ensuring that the subsequent calculations are physically and chemically realistic.

Objective: To prepare the GPR109A structure (PDB ID: 8IY9) for docking by removing non-essential molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.

Methodology:

  • Obtain the Structure: Download the PDB file for 8IY9 directly from the RCSB PDB database.[1]

  • Isolate the Receptor: The downloaded PDB file contains the GPR109A receptor, the Gi protein complex, and other molecules such as the co-crystallized niacin ligand. For the purpose of docking our novel ligand, we will isolate the GPR109A protein chain. It is a common practice to remove co-crystallized ligands, water molecules, and any accessory proteins unless they are known to be critical for the binding of the ligand of interest.[12]

  • Add Hydrogen Atoms: The cryo-EM structure lacks explicit hydrogen atoms. These must be added to correctly model the hydrogen bonding network and the overall electrostatics of the protein. Most molecular modeling software packages (e.g., UCSF Chimera, Schrödinger Maestro, MOE) have built-in tools for adding hydrogens.

  • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are pH-dependent and can significantly impact ligand binding. It is crucial to assign the most likely protonation states at physiological pH (around 7.4). Tools like H++ or PROPKA can be used for this purpose.

  • Energy Minimization (Optional but Recommended): A brief energy minimization of the protein structure, particularly the side chains, can help to relieve any steric clashes that may have been introduced during the previous steps. It is important to constrain the backbone atoms to preserve the experimentally determined conformation.

Objective: To generate a 3D conformation of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid and assign appropriate atom types and partial charges.

Methodology:

  • Generate a 2D Structure: Draw the 2D structure of the molecule using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

  • Convert to 3D: Convert the 2D structure into a 3D conformation. Most molecular modeling packages can perform this conversion. It is advisable to generate multiple low-energy conformers to account for the ligand's flexibility.

  • Add Hydrogens: As with the protein, add hydrogen atoms to the ligand.

  • Assign Atom Types and Partial Charges: Assign appropriate atom types and calculate partial charges using a suitable force field (e.g., GAFF, MMFF94). This is a critical step for accurately calculating the electrostatic interactions between the ligand and the protein.[13]

Part 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[14] This allows us to generate a plausible 3D model of the ligand-receptor complex and to estimate the strength of the interaction.

The first step in molecular docking is to define the region of the protein where the ligand is expected to bind. Since we are using an experimental structure that was co-crystallized with niacin, we can define the binding site based on the location of the original ligand. A common approach is to define a grid box that encompasses all the amino acid residues within a certain radius (e.g., 10 Å) of the co-crystallized ligand.[15]

Objective: To predict the binding mode of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid within the GPR109A binding pocket.

Methodology:

  • Choose a Docking Program: There are several well-validated docking programs available, including AutoDock Vina, Glide, and GOLD.[14] For this guide, we will refer to the general principles applicable to most of these programs.

  • Configure the Docking Run: The prepared ligand and receptor files are used as input. The defined binding site (grid box) is specified. The docking algorithm will then systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring: Each generated pose (a specific conformation and orientation of the ligand) is evaluated using a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction.[15]

  • Analyze the Results: The output of a docking run is typically a set of ranked poses. It is crucial to visually inspect the top-ranked poses to ensure that they are chemically reasonable and make sense in the context of the binding pocket. Key interactions to look for include hydrogen bonds, salt bridges, and hydrophobic contacts.

Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time. This can provide valuable insights into the stability of the predicted binding mode and the key interactions that maintain the complex.

Figure 2. The workflow for performing a molecular dynamics simulation of a ligand-protein complex.

Objective: To assess the stability of the docked pose of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid in the GPR109A binding pocket and to characterize the key intermolecular interactions.

Methodology:

  • System Setup: The top-ranked docked complex is placed in a simulation box.

  • Solvation and Ionization: The simulation box is filled with explicit water molecules to mimic the aqueous environment of the cell. Ions (e.g., Na+ and Cl-) are added to neutralize the system and to achieve a physiological salt concentration.

  • Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to atmospheric pressure. This is done in a series of steps with restraints on the protein and ligand atoms, which are gradually released.

  • Production MD: Once the system is equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds). During the simulation, the positions and velocities of all atoms are updated at each time step by integrating Newton's equations of motion.

  • Trajectory Analysis: The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to calculate various properties, such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

    • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Data Presentation and Interpretation

The results from the docking and MD simulations should be presented in a clear and concise manner.

Quantitative Data Summary
MetricValueInterpretation
Docking Score (kcal/mol) e.g., -9.5A lower score suggests a more favorable binding affinity.
Ligand RMSD (Å) during MD e.g., 1.5 ± 0.3A low and stable RMSD indicates that the ligand remains in the binding pocket.
Key Hydrogen Bonds (Occupancy) e.g., Arg111 (85%), Ser178 (60%)High occupancy indicates stable hydrogen bonds that are important for binding.
MM/PBSA Binding Energy (kcal/mol) e.g., -45.2 ± 5.1A more rigorous estimation of the binding free energy.
GPR109A Signaling Pathway

GPR109A_Signaling cluster_0 Cell Membrane cluster_1 Intracellular GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates Ligand Niacin or 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid Ligand->GPR109A Binds and Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Phosphorylates & Inhibits

Figure 3. A simplified representation of the canonical Gi-mediated signaling pathway of GPR109A.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for the computational analysis of a novel ligand targeting the human GPR109A receptor. By leveraging the available high-resolution experimental structure, we can perform molecular docking and molecular dynamics simulations with a high degree of confidence. The insights gained from these computational studies, such as the predicted binding mode, key interacting residues, and the stability of the complex, provide a strong foundation for the rational design and optimization of new GPR109A modulators.

The ultimate goal is to develop ligands that exhibit biased agonism, selectively activating the therapeutic Gi-mediated pathway while avoiding the β-arrestin pathway responsible for flushing. The computational methods outlined in this guide are invaluable tools in this endeavor. The binding hypotheses generated through these in silico studies can guide site-directed mutagenesis experiments to validate the predicted interactions and inform the design of future compounds with improved efficacy and safety profiles.

References

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-32. [Link]

  • Yadav, M.K., et al. (2024). Structure of Niacin-GPR109A-G protein complex. RCSB Protein Data Bank. [Link]

  • Walsh, T., et al. (2013). Expression of the Niacin Receptor GPR109A in Retina: More than Meets the Eye? Journal of Ophthalmology. [Link]

  • Gambhir, D., et al. (2022). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology. [Link]

  • Graff, E.C., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-78. [Link]

  • Bhandari, D., et al. (2017). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure and Dynamics. [Link]

  • Thangaraju, M., et al. (2024). Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. Cancer Research. [Link]

  • Singh, N., et al. (2019). Loss of GPR109A/HCAR2 induces aging-associated hepatic steatosis. Experimental and Molecular Pathology. [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]

  • Chen, Y., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • RCSB PDB. (n.d.). 3D View of 8IY9. RCSB PDB. [Link]

  • Digby, G.J., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. PLoS One. [Link]

  • wwPDB. (2024). PDB Entry 8IY9. wwPDB. [Link]

  • Johnson, J.M., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. [Link]

  • Bhandari, D., et al. (2017). Residues interacting with niacin in GPR109A-niacin complex. ResearchGate. [Link]

  • Kaczor, A.A., et al. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Kumar, A., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]

  • Meiler Lab. (n.d.). Ligand Docking with a G-Protein Coupled Receptor. Vanderbilt University. [Link]

  • Weiss, D.R., et al. (2015). Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. Journal of Chemical Information and Modeling. [Link]

  • Meiler Lab. (n.d.). Ligand Docking. Vanderbilt University. [Link]

  • Bonvin Lab. (n.d.). Small-molecule docking. HADDOCK3 User Manual. [Link]

  • Forli, S., & Olson, A.J. (n.d.). Molecular Docking Tutorial. The Scripps Research Institute. [Link]

  • Lenselink, E.B., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling. [Link]

  • Moraca, F. (n.d.). Molecular Docking Lecture. Palacký University Olomouc. [Link]

  • Zhang, Y., et al. (2024). Cryo-EM structure of human HCAR2-Gi complex with niacin. RCSB Protein Data Bank. [Link]

  • Sakkiah, S., et al. (2016). The three-dimensional structure of GPR109A protein generated by homology modeling. ResearchGate. [Link]

  • de Graaf, C., et al. (2016). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? Diva-Portal.org. [Link]

  • Sabe, V.T., et al. (2020). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. CORE. [Link]

  • Costanzi, S., et al. (2008). Community-wide assessment of GPCR structure modeling and docking. Nature Biotechnology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scale: Laboratory Bench Scale (5–10 mmol) Executive Summary The target molecule, 5-{3-[(cyclobutylcarbonyl)amino]phenyl}nicotini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scale: Laboratory Bench Scale (5–10 mmol)

Executive Summary

The target molecule, 5-{3-[(cyclobutylcarbonyl)amino]phenyl}nicotinic acid , is a highly functionalized biaryl scaffold. Compounds featuring a nicotinic acid core linked to an acylated aniline moiety are of significant interest in medicinal chemistry, frequently serving as kinase inhibitors, GPCR modulators, and advanced pharmaceutical intermediates.

This application note details a robust, two-step synthetic protocol designed for high atom economy and minimal reliance on protecting groups. The sequence leverages a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a chemoselective Schotten-Baumann amidation .

Retrosynthetic Strategy & Pathway Design

To maximize synthetic efficiency, the strategy utilizes unprotected 5-bromonicotinic acid. The carboxylic acid moiety is tolerated in both the Suzuki coupling (by forming a soluble carboxylate salt in situ) and the subsequent amidation (by exploiting the nucleophilic differential between an amine and a carboxylate in a biphasic system).

SynthesisWorkflow A 5-Bromonicotinic Acid + 3-Aminophenylboronic Acid B Step 1: Suzuki-Miyaura Cross-Coupling A->B C Intermediate: 5-(3-Aminophenyl) nicotinic acid B->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C D Step 2: Schotten-Baumann Amidation C->D E Target Molecule: 5-{3-[(Cyclobutylcarbonyl) amino]phenyl}nicotinic acid D->E Cyclobutanecarbonyl chloride NaHCO3, THF/H2O, 0°C to RT

Figure 1: Two-step synthetic workflow for the target nicotinic acid derivative.

Phase I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The Suzuki-Miyaura coupling of 5-bromonicotinic acid is highly efficient when performed in an aqueous-organic solvent mixture (). The addition of 3 equivalents of potassium carbonate (K₂CO₃) serves a dual purpose: it deprotonates the carboxylic acid to prevent catalyst poisoning and activates the 3-aminophenylboronic acid monohydrate for transmetalation (1)[1]. 3-Aminophenylboronic acid monohydrate is selected as the nucleophile due to its bench stability and resistance to protodeboronation (2)[2].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)X Oxidative Addition Pd0->PdII_OA 5-Bromonicotinic acid (Oxidative Addition) PdII_TM Pd(II)(Ar)(Ar') Transmetalation PdII_OA->PdII_TM 3-Aminophenylboronate (Transmetalation) PdII_TM->Pd0 Biaryl Product (Reductive Elimination)

Figure 2: Catalytic cycle of the Pd-mediated Suzuki-Miyaura cross-coupling.

Quantitative Data: Phase I Reagents
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
5-Bromonicotinic acid202.001.02.02 gElectrophile
3-Aminophenylboronic acid monohydrate154.961.21.86 gNucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.58 gCatalyst
Potassium Carbonate (K₂CO₃)138.213.04.15 gBase
1,4-Dioxane / H₂O (4:1 v/v)N/AN/A50 mLSolvent
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (2.02 g, 10 mmol), 3-aminophenylboronic acid monohydrate (1.86 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Solvent Addition & Degassing: Add 40 mL of 1,4-Dioxane and 10 mL of deionized water. Seal the flask with a rubber septum and degas the mixture by sparging with Argon for 15 minutes. Critical Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum under a positive counter-flow of Argon and quickly add Pd(PPh₃)₄ (0.58 g, 0.05 eq). Reseal and purge the headspace with Argon for an additional 2 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor reaction completion via LC-MS (disappearance of the 5-bromonicotinic acid peak).

  • Workup & Purification:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous phase with 20 mL of water and wash with Ethyl Acetate (2 × 20 mL). This step removes triphenylphosphine oxide and unreacted organic impurities while the product remains in the aqueous layer as a potassium salt.

    • Carefully acidify the aqueous layer to pH 3.5–4.0 using 1M HCl dropwise. The zwitterionic product, 5-(3-aminophenyl)nicotinic acid , will precipitate.

    • Filter the solid, wash with cold water (10 mL), and dry under high vacuum.

Phase II: Chemoselective Schotten-Baumann Amidation

Mechanistic Rationale

To avoid the tedious protection/deprotection of the carboxylic acid, the amidation is performed under modified Schotten-Baumann conditions using a biphasic solvent system (THF/H₂O) and a mild base (NaHCO₃). In this environment, the carboxylic acid is deprotonated, partitioning into the aqueous phase as a highly solvated, resonance-stabilized carboxylate. The free aniline, being significantly more nucleophilic than the carboxylate, selectively attacks the electrophilic cyclobutanecarbonyl chloride at the solvent interface, ensuring strict N-acylation over O-acylation (3)[3], (4)[4].

Quantitative Data: Phase II Reagents
ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
5-(3-Aminophenyl)nicotinic acid214.221.01.07 gSubstrate
Cyclobutanecarbonyl chloride118.561.20.71 g (0.60 mL)Acylating Agent
Sodium Bicarbonate (NaHCO₃)84.013.01.26 gBase
THF / H₂O (1:1 v/v)N/AN/A20 mLBiphasic Solvent
Step-by-Step Protocol
  • Substrate Solubilization: In a 50 mL round-bottom flask, suspend 5-(3-aminophenyl)nicotinic acid (1.07 g, 5.0 mmol) in 10 mL of deionized water. Add NaHCO₃ (1.26 g, 15 mmol) in portions. Stir until gas evolution ceases and the substrate fully dissolves as the sodium salt. Add 8 mL of THF.

  • Temperature Control: Submerge the flask in an ice-water bath and cool the biphasic mixture to 0 °C. Cooling is essential to suppress the competitive hydrolysis of the acyl chloride by water.

  • Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (0.71 g, 6.0 mmol) in 2 mL of THF. Using an addition funnel or syringe, add this solution dropwise to the vigorously stirring reaction mixture over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Workup & Isolation:

    • Evaporate the THF under reduced pressure (rotary evaporator, bath temp < 35 °C).

    • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~3.0 using 1M HCl. The protonation of the carboxylate triggers the precipitation of the target compound.

    • Filter the resulting white to off-white solid through a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (2 × 10 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to yield analytically pure 5-{3-[(cyclobutylcarbonyl)amino]phenyl}nicotinic acid .

Analytical Validation (Expected Results)

  • LC-MS: [M+H]⁺ expected at m/z 297.12.

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the characteristic cyclobutane methine multiplet at ~3.2 ppm, the cyclobutane methylene envelope between 1.8–2.3 ppm, the broad singlet of the amide N-H at ~9.9 ppm, and the distinct downfield pyridine protons at ~8.9 and ~9.1 ppm.

References

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Optimization of acetazolamide-based scaffold as potent inhibitors of vancomycin-resistant Enterococcus Source: PMC (National Institutes of Health) URL:[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols for the Quantification of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid in Biological Samples

Introduction In the landscape of modern drug development, the precise quantification of novel chemical entities and their metabolites in biological matrices is paramount. This process, known as bioanalysis, forms the bed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, the precise quantification of novel chemical entities and their metabolites in biological matrices is paramount. This process, known as bioanalysis, forms the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies, providing critical data for regulatory submissions.[1][2] This document provides a comprehensive guide to the analytical methods for quantifying 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, a molecule of interest in pharmaceutical research, within biological samples such as plasma.

The inherent complexity of biological matrices presents a significant challenge in bioanalysis. Endogenous components like proteins, lipids, and salts can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal and compromise data accuracy.[3][4][5] Therefore, robust sample preparation and highly selective analytical techniques are essential. This guide will detail two validated methods for the quantification of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid: a primary method utilizing Solid-Phase Extraction (SPE) followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and an alternative method employing Liquid-Liquid Extraction (LLE) with UPLC-MS/MS.

These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7][8]

Analyte Profile: 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Before delving into the analytical methodologies, a fundamental understanding of the analyte's physicochemical properties is crucial for effective method development.

PropertyValue (Predicted/Known)Source
Chemical FormulaC17H16N2O3N/A
Molar Mass296.32 g/mol N/A
pKa~4.8 (nicotinic acid moiety)[9]
logP~2.5-3.5 (estimated)N/A

The presence of a carboxylic acid group on the pyridine ring and an amide linkage imparts both acidic and moderate hydrophobic character to the molecule. This dual nature informs the selection of appropriate sample preparation and chromatographic conditions.

Method 1: Solid-Phase Extraction (SPE) Coupled with UPLC-MS/MS

This method is recommended for its high selectivity and ability to produce clean extracts, minimizing matrix effects.[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is particularly effective for acidic compounds like the target analyte.[11]

Rationale for Method Selection
  • SPE: Offers superior sample cleanup compared to simpler methods like protein precipitation, effectively removing interfering phospholipids and other matrix components.[10] For acidic analytes, a mixed-mode anion exchange or a polymeric reversed-phase sorbent can provide excellent retention and subsequent elution, leading to higher recovery and reduced ion suppression.[11][12]

  • UPLC-MS/MS: This technique is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[2][13] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific detection of the analyte, even at low concentrations in a complex matrix.[14]

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis s0 Plasma Sample (100 µL) s1 Add Internal Standard s0->s1 s2 Pre-treat with Acid s1->s2 spe1 Condition SPE Plate s2->spe1 spe2 Equilibrate SPE Plate spe1->spe2 spe3 Load Sample spe2->spe3 spe4 Wash 1 (Organic) spe3->spe4 spe5 Wash 2 (Aqueous) spe4->spe5 spe6 Elute Analyte spe5->spe6 p1 Evaporate Eluate spe6->p1 p2 Reconstitute p1->p2 a1 Inject into UPLC-MS/MS p2->a1 a2 Data Acquisition (MRM) a1->a2 LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis s0 Plasma Sample (100 µL) s1 Add Internal Standard s0->s1 s2 Acidify Sample s1->s2 lle1 Add Organic Solvent s2->lle1 lle2 Vortex/Mix lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Transfer Organic Layer lle3->lle4 p1 Evaporate to Dryness lle4->p1 p2 Reconstitute p1->p2 a1 Inject into UPLC-MS/MS p2->a1 a2 Data Acquisition (MRM) a1->a2

Caption: Workflow for LLE-UPLC-MS/MS analysis.

Detailed Protocol

1. Materials and Reagents:

  • Same as Method 1, with the addition of:

  • Methyl-tert-butyl ether (MTBE) or Ethyl acetate (LC-MS grade)

2. Preparation of Solutions:

  • Stock and working solutions are prepared as in Method 1.

  • Acidification Solution: 1 M Hydrochloric acid (HCl).

3. Sample Preparation (LLE):

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of the IS working solution and vortex briefly.

  • Add 20 µL of 1 M HCl to acidify the sample to a pH < 3. This ensures the nicotinic acid moiety is protonated. [15]4. Add 600 µL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the Reconstitution Solution (30:70 Acetonitrile:Water).

4. UPLC-MS/MS Conditions:

  • The UPLC-MS/MS conditions are identical to those described in Method 1.

Method Validation

A robust bioanalytical method must be validated to ensure its reliability for the intended application. [6][7]The validation should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). [8]Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (FDA)Rationale
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components. [8]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between analyte concentration and instrument response.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of four QC levels.Confirms the closeness of measured values to the true value and the reproducibility of the method.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect The matrix factor should be consistent across at least 6 lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.Assesses the impact of the biological matrix on the ionization of the analyte and IS. [16]
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. [17]Ensures the analyte concentration does not change during sample handling, storage, and analysis.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be at least 5. [6]Defines the lower boundary of the quantifiable range.

The Critical Role of the Internal Standard

The use of an appropriate internal standard (IS) is fundamental to achieving accurate and precise quantification in LC-MS/MS bioanalysis. [18][19]An IS is a compound of known concentration added to all samples, calibrators, and QCs, which helps to correct for variability during sample preparation and analysis. A Stable Isotope Labeled (SIL) internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. [20][21]This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in recovery. [20]When a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to mimic the analyte's behavior as closely as possible. [18][20]

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid in biological samples. The choice between SPE and LLE will depend on the specific requirements of the study, such as the desired level of sample cleanup, throughput, and cost considerations. Both methods, when coupled with the high sensitivity and selectivity of UPLC-MS/MS and properly validated according to regulatory guidelines, will yield high-quality data suitable for supporting drug development programs. Careful consideration of the analyte's properties, meticulous execution of the protocols, and the use of an appropriate internal standard are all critical for success in bioanalysis.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab.
  • Garofolo, F. (2014). Importance of matrix effects in LC–MS/MS…. Bioanalysis, 6(14), 1835-1837.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Xing, J., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1187-1190.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 12). BioPharma Services.
  • A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. (n.d.). Benchchem.
  • Raval, D. G., et al. (2013). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 381-388.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.). Waters.
  • Ji, A. J., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 59-74.
  • Systematic Evaluation of Solid Phase Extraction (SPE) Chemistries for the Determination of Acidic, Neutral, and Basic Drugs. (n.d.). Sigma-Aldrich.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). Microchemical Journal, 182, 107929.
  • Practical tips on preparing plasma samples for drug analysis using SPME. (2007). LCGC Europe, 20(4), 188-198.
  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. (2014). Analytical sciences, 30(11), 1041-1048.
  • Roy, B., et al. (2014). Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848.
  • Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. (2014). ResearchGate.
  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2026, February 23). International Journal of Pharmaceutical Sciences.
  • Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. (2025, December 16). J&K Scientific LLC.
  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
  • Bioanalytical Sample Preparation. (n.d.). Biotage.
  • Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. (2023, November 23). BMC Chemistry, 17(1), 1-9.
  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (2021, February 26). Molecules, 26(5), 1269.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
  • Solid-Phase Extraction (SPE). (2024, November 5). Veeprho.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. (n.d.). Shimadzu.
  • Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. (2015). RSC Advances, 5(102), 84158-84165.
  • Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. (2023, August 2). Scientific Reports, 13(1), 1-13.
  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). (2020, December 11). Phenomenex.
  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. (2014). Journal of Analytical Methods in Chemistry, 2014, 678408.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration.
  • Nicotinic acid. (n.d.). Wikipedia.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2018). ResearchGate.
  • 5-(3-Cyclohexylprop-1-ynyl)nicotinic acid. (n.d.). PubChem.
  • 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. (n.d.). Fisher Scientific.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • Chemical Properties of Niacin (CAS 59-67-6). (n.d.). Cheméo.
  • Nicotinic acid (Compound). (n.d.). Exposome-Explorer - IARC.

Sources

Method

Application Note: Biochemical Profiling of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid in High-Throughput Kinase Assays

Introduction & Structural Rationale The compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid represents a highly optimized small-molecule scaffold designed for targeted kinase inhibition. Understanding the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid represents a highly optimized small-molecule scaffold designed for targeted kinase inhibition. Understanding the structure-activity relationship (SAR) of this molecule is critical for designing appropriate biochemical assays:

  • Nicotinic Acid Core: Acts as a classic hinge-binding motif. The pyridine nitrogen and the carboxylic acid group are positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically at the ATP-binding cleft).

  • Phenyl Linker: Provides a rigid vector that projects the tail moiety into the hydrophobic selectivity pockets (e.g., the DFG-out pocket or hydrophobic pocket I/II).

  • Cyclobutylcarbonylamino Group: The amide linkage offers an additional hydrogen bond donor/acceptor pair, while the cyclobutyl ring occupies lipophilic space, significantly enhancing the target residence time and driving binding enthalpy.

To accurately profile the potency ( IC50​ ) and mechanism of action of this compound, we employ a homogeneous, luminescence-based ATP-depletion assay. This method quantifies the amount of ATP remaining in solution following a kinase reaction, providing a highly sensitive, non-radioactive readout[1].

MOA Kinase Target Kinase (Active State) Complex Kinase-Inhibitor Complex (Inactive) Kinase->Complex Conformational Lock Product Phospho-Substrate + ADP Kinase->Product Phosphoryl Transfer ATP ATP Molecule ATP->Kinase Binds Hinge Region Substrate Peptide Substrate Substrate->Kinase Binds Catalytic Cleft Inhibitor 5-{3-[(Cyclobutylcarbonyl)amino] phenyl}nicotinic acid Inhibitor->Complex Competitive Displacement

Diagram 1: Mechanism of ATP-competitive kinase inhibition by the nicotinic acid derivative.

Assay Design & Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is imperative to design assays that are not merely procedural, but mechanistically sound and self-validating. The luminescent assay format was chosen because, as the kinase reaction is inhibited, the luminescence signal increases due to the preservation of substrate ATP[2].

The Importance of ATP Concentration ( KmATP​ )

Because 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is an ATP-competitive inhibitor, the apparent IC50​ is mathematically dependent on the ATP concentration used in the assay. Assaying at the Michaelis constant ( KmATP​ ) is the industry standard. It perfectly balances assay sensitivity with physiological relevance, ensuring that the competitive nature of the inhibitor is accurately captured without being artificially masked by saturating ATP levels[3].

Pre-incubation and Residence Time

Copeland et al. have extensively documented that the most crucial factor for sustained drug efficacy in vivo is the residence time of the drug on its target[3]. Compounds with bulky lipophilic groups (like the cyclobutylcarbonyl moiety) often exhibit slow-binding kinetics. Therefore, pre-incubating the kinase with the inhibitor for 30 minutes prior to initiating the reaction with ATP is mandatory. This allows the system to reach thermodynamic equilibrium, preventing falsely elevated IC50​ values.

Self-Validating Quality Control (Z'-Factor)

A robust assay must continuously prove its own reliability. We integrate the Z'-factor calculation into every plate:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

A Z'-factor > 0.6 indicates excellent separation between the fully inhibited state (high luminescence) and the fully active state (low luminescence), validating the integrity of the data[1].

Experimental Protocol: Luminescent Kinase Inhibition Assay

Workflow S1 1. Compound Titration (10-point dose response in DMSO) S2 2. Enzyme Pre-incubation (Kinase + Inhibitor, 30 min) S1->S2 S3 3. Reaction Initiation (Add ATP at Km & Substrate) S2->S3 S4 4. Catalytic Phase (60 min, linear velocity) S3->S4 S5 5. Signal Generation (Add Luminescent Reagent) S4->S5 S6 6. Data Acquisition (Quantify Residual ATP) S5->S6

Diagram 2: Step-by-step workflow for the luminescent kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid in 100% DMSO. Transfer 100 nL of the compound to a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.

  • Kinase Addition & Pre-incubation: Add 5 µL of the target kinase diluted in Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). The final DMSO concentration must be strictly maintained at 1% (v/v) to prevent solvent-induced denaturation. Incubate at room temperature (RT) for 30 minutes to allow slow-binding equilibration.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration must be pre-calibrated to the exact KmATP​ of the specific kinase batch.

  • Catalytic Phase: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 60 minutes. Critical Insight: The enzyme concentration must be tuned so that total ATP depletion does not exceed 15%. Exceeding this threshold violates initial velocity assumptions, skewing the pharmacological readout.

  • Signal Generation: Add 10 µL of Kinase-Glo® Reagent (equal to the total reaction volume) to quench the kinase reaction and initiate the luciferase cascade[1].

  • Data Acquisition: Incubate for 15 minutes in the dark to stabilize the glow-type luminescent signal. Read the plate on a multi-mode microplate reader (e.g., EnVision) using a standard luminescence protocol (0.1–1 sec integration time).

Quantitative Data Presentation

The following tables summarize the expected quality control metrics and the pharmacological profile of the compound, demonstrating the self-validating nature of the assay.

Table 1: Assay Quality Control & Validation Metrics

MetricTarget ThresholdExperimental ObservationMechanistic Implication
Z'-Factor > 0.600.78 ± 0.04Excellent assay robustness; high confidence in hit resolution.
Signal-to-Background (S/B) > 3.012.5High sensitivity for detecting minute changes in ATP depletion.
% ATP Conversion 10% - 20%12%Ensures the reaction remains strictly in the linear initial velocity phase.
DMSO Tolerance < 10% activity loss2% loss at 1% DMSOConfirms the solvent vehicle does not artificially inhibit the target kinase.

Table 2: Pharmacological Profiling of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

ParameterMeasured ValueExperimental Condition / Implication
IC50​ (Apparent) 45 nMMeasured at ATP Km​ (15 µM). Represents true cellular potency potential.
IC50​ (High ATP) 320 nMMeasured at 1 mM ATP. The rightward shift confirms the ATP-competitive modality.
Hill Slope ( nH​ ) 0.95A slope near 1.0 suggests a 1:1 stoichiometric binding event with no aggregation.
Mechanism of Action ATP-CompetitiveValidated by the concentration-dependent shift in IC50​ [3].

References

  • Auld, D.S. et al. "Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase". National Institutes of Health / PMC. URL:[Link][2]

  • Copeland, R.A. et al. "Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries". Wiley-VCH. URL:[Link][3]

Sources

Application

Crystallization techniques for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid-protein complexes

Topic: Crystallization Techniques for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid-Protein Complexes For: Researchers, scientists, and drug development professionals Introduction The determination of the three-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization Techniques for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid-Protein Complexes

For: Researchers, scientists, and drug development professionals

Introduction

The determination of the three-dimensional structure of a protein in complex with a small molecule inhibitor is a cornerstone of modern drug discovery. This structural information provides invaluable, atomic-level insights into the mechanism of action, guiding lead optimization and the rational design of more potent and selective therapeutics. The molecule 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a representative small molecule, likely designed to target a specific protein, such as a protein kinase, by interacting with its active site.

Obtaining diffraction-quality crystals of such a protein-ligand complex, however, remains a significant bottleneck in structural biology.[1][2] Proteins are inherently flexible molecules, and the binding of a ligand can introduce conformational changes that may either stabilize the protein or, conversely, inhibit its ability to form a well-ordered crystal lattice.[1][2][3]

This guide provides a comprehensive overview of the strategies and detailed protocols for obtaining crystals of protein complexes with ligands like 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. It is designed to move beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and robust troubleshooting strategies to overcome common challenges.

Part 1: The Foundation for Success: Pre-Crystallization Quality Control

The quality of the final crystal is inextricably linked to the quality of the initial protein sample. A rigorous quality control (QC) workflow is non-negotiable and forms the self-validating foundation of any crystallization project.[4][5] A protein sample destined for crystallization trials should be of the highest possible purity, stable, and monodisperse.[6][7][8]

Protein Purity and Homogeneity

Impurities or sample heterogeneity can severely impede crystallization.[8]

  • SDS-PAGE: The sample should appear as a single band, representing >95% purity when stained with Coomassie Blue.[9]

  • Mass Spectrometry: To confirm the protein's identity and check for any unexpected post-translational modifications or degradation products.

  • Isoelectric Focusing (IEF): To assess charge heterogeneity, which can prevent crystal formation.[8]

Aggregation State and Stability

A monodisperse, stable protein solution is critical. Aggregates can act as competing nucleation sites, leading to amorphous precipitate instead of single crystals.

  • Dynamic Light Scattering (DLS): An essential technique to assess the monodispersity of the protein solution. The polydispersity index (%Pd) should ideally be below 20-25%.[10]

  • Size Exclusion Chromatography (SEC): The protein should elute as a single, symmetrical peak.

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA is a powerful tool for identifying optimal buffer conditions (pH, salts, additives) that enhance protein stability.[10] This assay can also be used to confirm ligand binding by observing a shift in the protein's melting temperature (Tm) upon addition of the compound.

Part 2: Strategic Approaches to Complex Formation

There are two primary strategies for generating crystals of a protein-ligand complex: co-crystallization and soaking.[1][2] The choice between them depends on several factors, including ligand solubility, binding affinity, and whether the protein crystallizes in an "apo" (ligand-free) form.

Co-crystallization

In this approach, the purified protein is incubated with the ligand prior to setting up crystallization trials.[2][3] The resulting complex is then screened for crystallization conditions.

  • Rationale: This method is often necessary when ligand binding induces a significant conformational change in the protein that is required for lattice formation.[1][2] It is also the preferred method for ligands with very high affinity (slow off-rates) or poor solubility in crystallization reagents.[2]

  • Challenges: The presence of the ligand can alter the crystallization behavior of the protein entirely, meaning that previously established apo-conditions may not work.[11] This often requires a full de novo screening campaign.

Soaking

This technique involves introducing the ligand to a pre-existing crystal of the apo-protein.[1][2][3][12] The ligand then diffuses through solvent channels in the crystal to reach the binding site.

  • Rationale: Soaking is technically simpler and consumes less protein, as a single batch of apo-crystals can be used to screen multiple ligands or conditions.[1][2] It is most effective when the ligand-binding site is accessible within the crystal lattice and binding does not cause a conformational change that would shatter the crystal.[13]

  • Challenges: Crystal packing can sometimes block access to the binding site.[13] The solvents used to dissolve the ligand (e.g., DMSO) can damage or dissolve the crystal.[2] The soaking time and ligand concentration must be carefully optimized.[2]

Decision Workflow: Co-crystallization vs. Soaking

The following diagram illustrates a logical decision-making process for choosing the appropriate strategy.

G start Start: Purified Protein & Ligand Available apo_crystals Do you have a robust apo-crystallization condition? start->apo_crystals co_crystallize_screen Strategy: Co-crystallization Screen (Screen protein-ligand complex) apo_crystals->co_crystallize_screen No soak_screen Strategy: Soaking (Soak ligand into apo-crystals) apo_crystals->soak_screen Yes end_success Success: Diffraction-quality complex crystals co_crystallize_screen->end_success conform_change Does ligand binding induce a large conformational change? soak_screen->conform_change troubleshoot_soaking Troubleshoot Soaking: - Optimize ligand concentration/time - Try different cryo-protectants - Use smaller crystals soak_screen->troubleshoot_soaking Soaking fails? conform_change->co_crystallize_screen Yes conform_change->end_success No troubleshoot_soaking->co_crystallize_screen If still fails

Caption: Decision tree for selecting a crystallization strategy.

Part 3: Experimental Protocols

The following protocols provide step-by-step methodologies for the crystallization of a protein complex with 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid.

Protocol 1: Co-Crystallization via Vapor Diffusion

This protocol uses the hanging drop vapor diffusion method, a common and effective technique for screening and optimization.[14][15][16]

1. Ligand Stock Preparation:

  • Prepare a high-concentration stock solution of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (e.g., 50-100 mM) in 100% DMSO.

2. Protein-Ligand Complex Formation:

  • Thaw a sterile aliquot of purified protein (e.g., at 10 mg/mL).

  • To the protein solution, add the ligand stock to achieve a final molar excess of 5- to 10-fold.[17]

  • Causality: A molar excess ensures saturation of the protein's binding sites, accounting for potential inaccuracies in protein concentration or ligand activity.

  • Keep the final DMSO concentration below 5% (v/v) to minimize its potential to interfere with crystallization or denature the protein.[17] If necessary, dilute the protein to accommodate this.

  • Incubate the mixture on ice or at 4°C for at least 1 hour. Some systems may benefit from room temperature incubation to facilitate binding.[1][2]

  • After incubation, centrifuge the sample at >14,000 x g for 10 minutes at 4°C to pellet any precipitated ligand or aggregated protein. Use the supernatant for crystallization trials.[17]

3. Setting up Crystallization Plates (Hanging Drop): [14][18]

  • Using a 24-well plate, pipette 500 µL of a reservoir solution from a commercial sparse matrix screen into each well.

  • On a siliconized glass coverslip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

  • Causality: Mixing the protein with the reservoir solution initiates the process of bringing the sample towards supersaturation. The 1:1 ratio is a standard starting point.[14]

  • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight system.

  • Incubate the plates at a constant temperature (e.g., 20°C or 4°C) and monitor for crystal growth over several weeks.

Protocol 2: Ligand Soaking into Apo-Crystals

This protocol is for when you have pre-existing, stable apo-protein crystals.

1. Prepare Soaking Solution:

  • Prepare a "stabilization solution" that mimics the mother liquor of the apo-crystals (i.e., the reservoir solution they grew in).

  • Dissolve the 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid ligand directly into this stabilization solution.

  • Quantitative Parameters: The optimal ligand concentration depends on its binding affinity (Kd). A good starting point is a concentration 10-100 times the Kd.[12] If the Kd is unknown, screen a range from 0.1 mM to 10 mM.[13] The final DMSO concentration should still be kept as low as possible.

2. Soaking Procedure:

  • Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a new drop containing 2-5 µL of the soaking solution.

  • Causality: Transferring the crystal into a solution containing the ligand allows for diffusion into the binding site while the stabilization solution prevents the crystal from dissolving.[11]

  • Soak the crystal for a period ranging from 30 minutes to 24 hours.[12] Shorter soaks (even seconds) can be effective for small ligands and crystals with large solvent channels.[17][19]

  • Monitor the crystal under a microscope during soaking for any signs of cracking or dissolution, which would indicate instability.[12]

3. Cryo-protection and Harvesting:

  • After soaking, transfer the crystal into a cryoprotectant solution. This is typically the soaking solution supplemented with 20-30% (v/v) glycerol or another cryo-agent.

  • Loop the crystal and flash-cool it by plunging it directly into liquid nitrogen.[12]

Protocol 3: Microseeding for Crystal Improvement

Microseeding is a powerful technique to induce crystallization or improve the quality of poorly diffracting crystals.[20][21] It separates the nucleation and growth phases.[20]

1. Preparation of a Seed Stock:

  • Identify a drop containing microcrystals, a shower of needles, or even a single, poor-quality crystal (the "donor" crystal).

  • Place a seed bead (e.g., from Hampton Research) into the donor drop.

  • Add ~50 µL of a stabilization solution (similar to the donor mother liquor) to the tube containing the bead and crystal.

  • Vortex vigorously for 60-90 seconds to pulverize the crystal, creating a suspension of microscopic seeds.[22]

  • Create a serial dilution of this seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilization solution.[23]

2. Setting up Seeded Drops:

  • Prepare new crystallization drops as described in Protocol 1.

  • Introduce the seeds into the new drop. This can be done by:

    • Streak Seeding: Touching a cat whisker or horse hair to the seed stock and then streaking it through the new drop.[22]
    • Additive Seeding: Adding a small volume (e.g., 0.1-0.2 µL) of the diluted seed stock directly to the new drop.[22]
  • Causality: The seeds act as pre-formed nuclei, bypassing the often-difficult nucleation step and promoting growth in the metastable zone of the phase diagram, which favors the formation of larger, more ordered crystals.[20]

Part 4: Troubleshooting Common Crystallization Problems

The path to diffraction-quality crystals is often iterative. The table below outlines common problems and potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals, Only Clear Drops Protein concentration is too low; Precipitant concentration is too low; Protein is too soluble.Increase protein concentration; Use a broader range of screens; Try a different crystallization method (e.g., microbatch).[24]
Amorphous Precipitate Protein concentration is too high; Supersaturation was reached too quickly; Protein is unstable or aggregated.Decrease protein concentration; Set up drops with lower precipitant concentration; Re-evaluate protein QC and buffer stability (see Part 1).[24]
Shower of Microcrystals Too many nucleation events occurred; Supersaturation is too high.Use microseeding with a highly diluted seed stock[23]; Reduce protein or precipitant concentration; Add salt to increase protein solubility.[24]
Crystals Crack/Dissolve During Soaking Ligand solvent (e.g., DMSO) is destabilizing; Ligand binding causes significant conformational change; Soaking solution is not matched to mother liquor.Decrease DMSO concentration in soaking solution[13]; Shorten soaking time[17]; Try co-crystallization instead[13][25]; Ensure stabilization buffer is correctly formulated.
Apo-Crystals Grow, but Co-Crystals Do Not Ligand binding alters the protein surface, preventing lattice contacts; Ligand stabilizes a conformation unfavorable for crystallization.Screen a wider range of co-crystallization conditions[11][13]; Try modifying the protein construct (e.g., surface entropy reduction)[8]; Attempt soaking into the apo-crystals.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from purified protein to a final structure.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Structure Determination p1 Purified Protein p2 Rigorous QC (DLS, TSA, SDS-PAGE) p1->p2 c1 Strategy Selection (Co-crystallization vs. Soaking) p2->c1 p3 Ligand Stock (e.g., in DMSO) p3->c1 c2 High-Throughput Screening (Sparse Matrix Screens) c1->c2 c3 Hit Identification (Initial Crystals) c2->c3 c4 Optimization (Fine-tuning pH, Precipitants) c3->c4 c5 Crystal Improvement (Microseeding) c4->c5 s1 Crystal Harvesting & Cryo-cooling c5->s1 s2 X-ray Diffraction Data Collection s1->s2 s3 Structure Solution & Refinement s2->s3 s_final s_final s3->s_final Final PDB Model

Caption: High-level workflow for protein-ligand structure determination.

References

  • Badger, J. (2002). Reliable quality-control methods for protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 58(2), 284-291. [Link]

  • Unknown Author. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Source Not Specified.
  • ResearchGate. The vapor-diffusion technique (a) The hanging drop and the sitting drop... | Download Scientific Diagram. ResearchGate. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Creative Biostructure. (Date Not Specified). Protein Crystallization: Methods & Applications.
  • Schiefner, A., et al. (2008). Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates. Protein and Peptide Letters, 15(7). [Link]

  • Martynowycz, M. W., et al. (2020). Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. bioRxiv. [Link]

  • Unknown Author. (Date Not Specified). Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH.
  • LCLS | SLAC National Accelerator Laboratory. (Date Not Specified). Crystal Growth. lcls.slac.stanford.edu. [Link]

  • Badger, J., & Hendle, J. (2002). Reliable quality-control methods for protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 2), 284-291. [Link]

  • Creative Biostructure. (Date Not Specified). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
  • Muller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72-79. [Link]

  • Reddit user contribution. (2025). Shareable protein x-ray crystallography tips and tricks. r/labrats on Reddit. [Link]

  • Nichols, P. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • JAXA Human Spaceflight Technology Directorate. (Date Not Specified). Protein Characterization as Quality Control. JAXA. [Link]

  • P, Surat. (2019). Microseeding | Twinning, Protocol, Advantages and Disavantages. News-Medical.Net. [Link]

  • Byrne, M. J., et al. (2012). Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. Journal of Visualized Experiments, (63), e50548. [Link]

  • Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • Till, M., et al. (2022). Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. JoVE (Journal of Visualized Experiments). [Link]

  • ResearchGate. Crystal structures of inhibitor-kinase complexes. ResearchGate. [Link]

  • Rupp, B. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. IntechOpen. [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(11), 1445-1467. [Link]

  • Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]

  • Esvan, Y. J., et al. (2016). Co-crystal structures of the protein kinase haspin with bisubstrate inhibitors. Acta Crystallographica Section F: Structural Biology Communications, 72(5), 339-345. [Link]

  • Muller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 79–92. [Link]

  • Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization. Creative Biostructure. [Link]

  • Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [Link]

  • McPherson, A., & Cudney, B. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design, 11(4), 1469-1478. [Link]

  • Schuller, A., et al. (2017). Inhibition of Protein Interactions: Co-Crystalized Protein-Protein Interfaces are Nearly as Good as Holo Proteins in Rigid-Body Ligand Docking. PLoS Computational Biology, 13(1), e1005284. [Link]

  • Wikipedia. Protein crystallization. Wikipedia. [Link]

  • Mettler Toledo. (Date Not Specified). Protein Crystallization | Create Lattices. Mettler Toledo. [Link]

  • Wikipedia. Nicotinic acid. Wikipedia. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). Exposome-Explorer. [Link]

  • PubChem. 5-(3-Cyclohexylprop-1-ynyl)nicotinic acid. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Welcome to the technical support center for the synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and improve the yield and purity of your final product.

I. Synthetic Strategy Overview

The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is typically achieved through a three-stage process. This involves a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by an amide bond formation, and concluding with a saponification (ester hydrolysis) step. Understanding the role of each stage is critical for effective troubleshooting.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Hydrolysis A 5-Bromonicotinate Ester C Intermediate 1 (Methyl 5-(3-aminophenyl)nicotinate) A->C Suzuki-Miyaura Coupling B 3-Aminophenylboronic Acid B->C Suzuki-Miyaura Coupling E Intermediate 2 (Methyl 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinate) C->E Acylation C->E D Cyclobutanecarbonyl Chloride D->E F Final Product (5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid) E->F Saponification E->F

Caption: Overall synthetic workflow.

II. Troubleshooting Guide by Synthesis Stage

This section addresses specific issues that may arise during each stage of the synthesis in a question-and-answer format.

Stage 1: Suzuki-Miyaura Cross-Coupling

This C-C bond formation is a critical step and often a source of yield loss. The reaction couples an aryl halide (methyl 5-bromonicotinate) with an organoboron compound (3-aminophenylboronic acid) using a palladium catalyst.[1][2]

Question 1: My Suzuki reaction has stalled, showing low conversion of the 5-bromonicotinate starting material. What are the likely causes?

Answer: Low conversion in Suzuki-Miyaura coupling is a common problem often related to catalyst activity or reaction conditions.[3] Here is a systematic approach to troubleshooting:

  • Catalyst Inactivation:

    • Cause: The nitrogen on the pyridine ring of your nicotinate substrate can coordinate with the palladium catalyst, effectively poisoning it.[3] Additionally, impurities like oxygen or water can deactivate the catalyst.

    • Solution:

      • Ligand Choice: Employ bulky electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium center, preventing inhibition by the pyridine nitrogen.[3]

      • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use to remove dissolved oxygen.[3]

      • Pre-catalyst Activation: Many Pd(II) pre-catalysts require in situ reduction to the active Pd(0) species.[4] If this is inefficient, consider using a direct Pd(0) source like Pd(PPh₃)₄ or ensure your base and solvent conditions are optimal for reduction.[3][4]

  • Suboptimal Base Selection:

    • Cause: The base is crucial for activating the boronic acid for the transmetalation step.[5][6] An inappropriate or poor-quality base will halt the catalytic cycle.

    • Solution: Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly effective for Suzuki couplings.[3] Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Poor Reagent Quality:

    • Cause: Boronic acids are susceptible to degradation (protodeboronation), especially if moisture is present.

    • Solution: Use high-purity boronic acid. If necessary, re-purify it before use. Consider using more stable boronate esters, such as pinacol esters or MIDA boronates, which are known for their stability.

Question 2: I'm observing significant homocoupling of my 3-aminophenylboronic acid, leading to biphenyl impurities. How can I minimize this?

Answer: Homocoupling is a competitive side reaction where two molecules of the boronic acid couple together.[3]

  • Reaction Conditions:

    • Cause: High temperatures and rapid addition of reagents can favor homocoupling.

    • Solution: Try lowering the reaction temperature. Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.[3]

  • Stoichiometry:

    • Cause: An excess of boronic acid can drive the homocoupling side reaction.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. Precise stoichiometry is key.[2]

  • Oxygen Contamination:

    • Cause: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: As mentioned before, rigorous degassing of the reaction mixture and maintaining a positive inert gas pressure are critical.[3]

Parameter Standard Condition Optimized Condition for Problem Rationale
Catalyst/Ligand Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XPhosBulky ligand protects Pd center from pyridine inhibition.[3]
Base Na₂CO₃K₃PO₄ (anhydrous, powdered)Stronger, non-aqueous base can improve transmetalation efficiency.[3]
Temperature 100 °C80 °CLower temperature can reduce the rate of side reactions like homocoupling.[3]
Atmosphere Nitrogen balloonSchlenk line (3x vacuum/Ar cycles)Ensures rigorous exclusion of oxygen and moisture.[3]
Stage 2: Amide Coupling (Acylation)

This step forms the crucial amide bond between the amine of Intermediate 1 and an activated cyclobutanecarboxylic acid, typically cyclobutanecarbonyl chloride.[]

Question 3: The yield of my amide coupling is low, and I'm recovering unreacted amine starting material. What's wrong?

Answer: Low conversion in acylation points to issues with either the reactivity of the acylating agent or the reaction conditions.

  • Hydrolysis of Acyl Chloride:

    • Cause: Cyclobutanecarbonyl chloride is highly reactive and very sensitive to moisture. Any water in the solvent or on the glassware will hydrolyze it to the unreactive carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., DCM, THF) and flame-dried glassware under an inert atmosphere. Ensure the amine starting material is also dry.

  • Insufficient Base:

    • Cause: The reaction of an amine with an acyl chloride produces one equivalent of HCl.[8] This HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

    • Solution: Use at least two equivalents of a non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent neutralizes the generated HCl, and the other acts as a base.[] Pyridine is also a common choice.

  • Alternative Coupling Methods:

    • Cause: For sensitive substrates, the acyl chloride method can be too harsh.

    • Solution: If issues persist, switch from the acyl chloride to the parent cyclobutanecarboxylic acid and use a standard peptide coupling agent. This is a milder, though often slower, method.[9][10]

Coupling Reagent Additive Base Typical Solvent Notes
HATU (None)DIPEADMF, NMPHighly efficient, fast reactions, low epimerization.[9]
EDC HOBt, DMAPDIPEA, TEADCM, DMFCommon and cost-effective; HOBt suppresses side reactions.
PyBOP (None)DIPEADMFStrong coupling agent, but can be sensitive to moisture.

Question 4: My final product after acylation is contaminated with a di-acylated impurity. How do I prevent this?

Answer: Di-acylation suggests a competing reaction site.

  • Cause: While unlikely to be the primary site, the pyridine nitrogen can, under certain conditions, be acylated to form a pyridinium salt. More commonly, if there are other nucleophilic sites, they may react. However, in this specific molecule, the most likely cause is an overly aggressive reaction.

  • Solution:

    • Control Temperature: Perform the reaction at 0 °C or even lower (-20 °C). Add the acyl chloride dropwise to the solution of the amine and base.[] This controls the exotherm and maintains selectivity.

    • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the cyclobutanecarbonyl chloride.

G cluster_0 Troubleshooting Amide Coupling Start Low Yield? Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Base Is >2 eq. of base used? Check_Moisture->Check_Base Yes Solution_Dry Use anhydrous solvents & flame-dried glassware. Check_Moisture->Solution_Dry No Check_Temp Is reaction at 0°C? Check_Base->Check_Temp Yes Solution_Base Use 2.2 eq. TEA/DIPEA. Check_Base->Solution_Base No Solution_Temp Add acyl chloride slowly at 0°C. Check_Temp->Solution_Temp No Success Yield Improved Check_Temp->Success Yes Solution_Dry->Success Solution_Base->Success Solution_Temp->Success

Caption: Decision tree for troubleshooting low amide coupling yield.

Stage 3: Saponification (Ester Hydrolysis)

The final step converts the methyl or ethyl ester of Intermediate 2 into the desired nicotinic acid final product.

Question 5: My hydrolysis reaction is very slow or incomplete, even after prolonged heating.

Answer: Incomplete hydrolysis is often due to steric hindrance or insufficient hydrolytic strength.

  • Choice of Base:

    • Cause: Sodium hydroxide (NaOH) can sometimes be less effective for hindered esters compared to other bases.

    • Solution: Lithium hydroxide (LiOH) is often more effective for ester hydrolysis.[11] Use 2-4 equivalents in a solvent mixture like THF/water or Dioxane/water to ensure solubility of the ester.[11]

  • Temperature and Time:

    • Cause: Some esters, particularly on electron-deficient rings like pyridine, can be resistant to hydrolysis.

    • Solution: Increase the reaction temperature. Refluxing in a THF/water mixture is often necessary. Monitor the reaction by TLC or LCMS to determine completion, which can take several hours.

  • Transesterification:

    • Cause: If using an alcohol like methanol or ethanol as a co-solvent with NaOH or KOH, you risk transesterification rather than hydrolysis, especially if water concentration is low.[11]

    • Solution: Avoid using alcohol co-solvents. If solubility is an issue, use THF or dioxane.[11]

Question 6: During workup, I am having trouble isolating my product. It seems to be staying in the aqueous layer after acidification.

Answer: The final product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. This can complicate extraction.

  • Isoelectric Point (pI): At a specific pH (its isoelectric point), the molecule will have a net neutral charge, minimizing its solubility in water.

  • Solution:

    • After hydrolysis, cool the basic reaction mixture in an ice bath.

    • Slowly and carefully acidify with 1N HCl while stirring, monitoring the pH with a pH meter or pH paper.

    • The product will precipitate out at its isoelectric point, typically around pH 3-5.

    • Instead of extraction, it is often better to collect the precipitated solid by vacuum filtration, wash it with cold water, and then with a non-polar solvent like ether or hexane to remove organic-soluble impurities.

    • If the product does not precipitate, you may need to extract with a more polar solvent like ethyl acetate or a mixture of chloroform/isopropanol, but this can be challenging. Saturating the aqueous layer with NaCl can sometimes help "salt out" the product and improve extraction efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product? A1: Recrystallization is often the most effective method. Due to the product's polarity, solvents like ethanol/water, acetic acid/water, or DMF/water mixtures can be effective. If significant colored impurities are present, a charcoal treatment during recrystallization can be beneficial.[12] For very impure samples, column chromatography using a silica gel column with a polar mobile phase (e.g., DCM/Methanol with a small amount of acetic acid) may be necessary, although this can be difficult due to the compound's polarity.[13]

Q2: Can I use 3-bromoaniline and 5-formylnicotinic acid as starting materials? A2: This alternative route would likely involve a reductive amination followed by an oxidation. While plausible, the Suzuki coupling route is generally more convergent and reliable for this class of compounds. The Suzuki reaction is one of the most robust methods for forming C-C bonds between aromatic rings.[5][14]

Q3: What analytical techniques are essential for monitoring this reaction? A3: Thin Layer Chromatography (TLC) is invaluable for tracking the consumption of starting materials and the formation of products at each stage. For more precise analysis and purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. To confirm the structure of your intermediates and final product, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential.

Q4: My final product is yellow. Is this normal? A4: Crude nicotinic acid derivatives can sometimes have a yellow color due to minor impurities.[12] Proper purification, such as recrystallization (potentially with activated carbon), should yield a white or off-white solid.[12]

IV. Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add methyl 5-bromonicotinate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Sparge the mixture with Argon for 15 minutes.

  • Add the palladium catalyst and ligand, for example, Pd₂(dba)₃ (0.02 eq) and XPhos (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir under Argon until TLC or LC-MS indicates complete consumption of the starting bromide.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling
  • Dissolve Intermediate 1 (methyl 5-(3-aminophenyl)nicotinate, 1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude Intermediate 2 can often be used directly in the next step or purified by chromatography if necessary.

Protocol 3: Saponification
  • Dissolve the crude Intermediate 2 in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Heat the mixture to 60 °C or reflux and stir until LC-MS confirms the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1N HCl with vigorous stirring until the pH reaches ~4, at which point the product should precipitate.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold diethyl ether, and dry in vacuo to yield the final product.

V. References

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Google Patents. (1962). US3037987A - Purification of nicotinic acid. Retrieved from

  • Google Patents. (1950). US2496114A - Purification of nicotinamide. Retrieved from

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • ACS Publications. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2016). US20160326134A1 - Synthesis and resolution of nicotine. Retrieved from

  • University of Pennsylvania. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Retrieved from [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • PubMed. (2003). Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity. Retrieved from [Link]

Sources

Optimization

In Vivo Dosage Optimization Support Center: 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid

Welcome to the Technical Support Center for the preclinical development and optimization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (CCAP-NA) . This guide is designed for drug development professionals and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preclinical development and optimization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (CCAP-NA) . This guide is designed for drug development professionals and provides field-proven troubleshooting strategies, pharmacokinetic (PK) modeling insights, and step-by-step methodologies to bridge the gap between in vitro discovery and in vivo efficacy.

Section 1: Formulation & Administration Troubleshooting

Q: When administering CCAP-NA intravenously in murine models, I observe acute precipitation, erratic plasma exposure, and signs of micro-embolism. How can I optimize the formulation?

The Causality: CCAP-NA contains a highly lipophilic cyclobutyl-phenyl moiety coupled with a polar nicotinic acid core. The carboxylic acid on the nicotinic acid core has a pKa of approximately 4.8. At physiological pH (7.4), the compound is mostly ionized, but the massive lipophilic tail drives rapid micelle formation. If the local concentration at the injection site exceeds the critical micelle concentration (CMC) or the solubility limit of the injection vehicle, the compound crashes out of solution, leading to micro-embolisms and artificially low peak plasma concentrations ( Cmax​ ).

Self-Validating Formulation Protocol: To prevent precipitation, you must exploit the ionizable carboxylic acid to form a stable salt while providing a surfactant sink for the lipophilic tail.

  • Salt Formation: Weigh out the free acid of CCAP-NA. Add 1.05 molar equivalents of Meglumine or Sodium Hydroxide to form a highly soluble salt complex.

  • Co-Solvent Addition: Dissolve the salt in a vehicle consisting of 5% DMSO and 10% Solutol HS15 (or Tween 80). Vortex until completely clear.

  • Aqueous Dilution: Slowly add 85% sterile saline (0.9% NaCl) dropwise while sonicating.

  • Validation Step: Centrifuge an aliquot of the final formulation at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV. A recovery of >95% of the nominal concentration validates the absence of sub-visible precipitates , confirming the formulation is safe and bioavailable for IV administration.

Section 2: Pharmacokinetics & Metabolic Liabilities

Q: My in vitro microsomal stability assays show a long half-life, but in vivo clearance in humanized models is exceptionally high. Why is there a disconnect?

The Causality: The cyclobutylcarbonylamino group is an amide linkage. Standard liver microsome assays (supplemented with NADPH) are designed to evaluate Cytochrome P450 (CYP) mediated oxidation[1]. However, they often fail to capture non-CYP mediated amide hydrolysis. Amides are highly susceptible to rapid cleavage by cytosolic Aldehyde Oxidase (AO) and Carboxylesterases (CES)[2]. Human livers possess high AO activity, whereas preclinical species like dogs completely lack functional AO, leading to massive, species-specific PK discrepancies[3].

Metabolism CCAP CCAP-Nicotinic Acid (Parent Drug) AO Aldehyde Oxidase (AO) / Carboxylesterase (CES) CCAP->AO Amide Hydrolysis CYP CYP450 (CYP3A4/2D6) Oxidation CCAP->CYP Aliphatic Oxidation Metab1 Cleaved Nicotinic Core + Cyclobutylamine AO->Metab1 Metab2 Hydroxylated Cyclobutyl Metabolites CYP->Metab2 Tox Renal Excretion / Potential Crystalluria Metab1->Tox Metab2->Tox

Metabolic clearance pathways of CCAP-NA via amide hydrolysis and CYP450 oxidation.

Self-Validating Protocol for Clearance Identification:

  • Conduct stability assays using Human Liver Cytosol (HLC) and S9 fractions, rather than just microsomes.

  • Run a parallel incubation spiked with 10 µM Raloxifene or Hydralazine (potent AO inhibitors)[3].

  • Validation Step: If the intrinsic clearance ( CLint​ ) drops by >70% in the presence of the inhibitor, AO-mediated amide hydrolysis is confirmed as the primary metabolic liability. You must then rely on non-human primate (NHP) models rather than dogs for accurate PK scaling.

Section 3: Toxicity & Off-Target Effects

Q: High doses of CCAP-NA in rats result in acute nephrotoxicity (elevated BUN/Creatinine) and transient dermal flushing. Are these target-mediated effects?

The Causality: These are off-target and metabolite-driven toxicities.

  • Nephrotoxicity: The amide hydrolysis of CCAP-NA yields a cleaved nicotinic acid derivative and a free cyclobutylamine. As observed with other amide-containing small molecules (e.g., mPGES-1 inhibitors), these cleaved metabolites often possess drastically lower aqueous solubility than the parent drug. They concentrate in the renal tubules, precipitating and causing crystal nephropathy[4].

  • Flushing: High systemic exposures of the nicotinic acid core can activate the GPR109A receptor in Langerhans cells, triggering prostaglandin D2-mediated severe vasodilation (flushing), a well-documented side effect of niacin-based therapeutics[1][5].

Mitigation Strategy: Shift the dosing regimen from a high-dose bolus to a continuous infusion or split-dosing (BID/TID) to lower the Cmax​ while maintaining the Area Under the Curve (AUC), thereby preventing the concentration of insoluble metabolites in the kidneys from exceeding their precipitation threshold.

Section 4: Dose Translation & Optimization

Q: How do I translate my optimized murine efficacious dose to a First-in-Human (FIH) starting dose?

The Causality: Direct mg/kg conversions between species ignore the non-linear relationship of metabolic rate to body size. The FDA mandates Allometric Scaling based on Body Surface Area (BSA) to calculate the Human Equivalent Dose (HED)[6][7]. This ensures that the drug exposure relative to the metabolic clearance rate remains safe in humans.

Quantitative Data: Allometric Scaling Factors ( Km​ )

Use this table to convert doses between species by dividing the animal Km​ by the human Km​ .

SpeciesReference Body Weight (kg)Body Surface Area (m²) Km​ Factor
Mouse0.020.0073
Rat0.150.0256
Dog10.00.50020
Cynomolgus Monkey3.00.24012
Human (Adult)60.01.62037
Step-by-Step Methodology: FIH Dose Calculation
  • Identify the NOAEL: Determine the No-Observed-Adverse-Effect-Level (NOAEL) in the most sensitive preclinical species (e.g., Cynomolgus monkey, NOAEL = 50 mg/kg).

  • Calculate the HED: Apply the allometric scaling formula:

    HED=NOAEL×(Km,animal​/Km,human​)

    Example: 50 mg/kg×(12/37)=16.2 mg/kg (Human Equivalent Dose).

  • Apply the Safety Margin: Divide the HED by a safety factor (typically 10) to establish the Maximum Recommended Starting Dose (MRSD). Example: 16.2 mg/kg/10=1.62 mg/kg .

  • Validation Step: Cross-reference the MRSD with a Physiologically Based Pharmacokinetic (PBPK) model. If the predicted steady-state concentration ( Css​ ) at the MRSD falls below your in vitro IC90​ , the starting dose is safe but likely sub-therapeutic, requiring an accelerated dose-escalation trial design[8].

DoseTranslation InVitro In Vitro IC50 / EC50 (Receptor Assays) InVivoPK Preclinical PK/PD (Clearance, Vd, AUC) InVitro->InVivoPK NOAEL Determine NOAEL (Toxicology Studies) InVivoPK->NOAEL HED Calculate HED (Allometric Scaling) NOAEL->HED Apply Km Factor FIH First-in-Human (FIH) Starting Dose HED->FIH Apply Safety Margin (e.g., 1/10)

Step-by-step workflow for translating preclinical data to a FIH starting dose.

References

  • Wikipedia Contributors. "Nicotinic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Physiomics. "Dose Matters: Navigating FDA Guidance for Oncology Drug Development – Part 2." Physiomics. Available at:[Link]

  • Sodhi, J.K., et al. "A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834." Drug Metabolism and Disposition, National Institutes of Health (NIH). Available at:[Link]

  • Schuppe-Koistinen, I., et al. "Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat." Toxicological Sciences, PubMed (NIH). Available at:[Link]

  • European Medicines Agency (EMA). "Pelzont, INN-nicotinic acid/laropiprant - Scientific Discussion." EMA Europa. Available at:[Link]

  • Certara. "“Where do I start?”: Strategies for selecting the first dose for human clinical trials." Certara Knowledge Base. Available at:[Link]

  • Food and Drug Administration (FDA). "Human Gene Therapy for Rare Diseases; Guidance for Industry." FDA.gov. Available at:[Link]

  • Tay, S., et al. "Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase." Springer Nature. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Rational Design of GPR109A Biased Agonists: 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic Acid vs. Classic Derivatives

Nicotinic acid (niacin) is a foundational therapeutic for dyslipidemia, uniquely capable of elevating high-density lipoprotein (HDL) and lowering triglycerides. However, clinical compliance is notoriously poor due to sev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinic acid (niacin) is a foundational therapeutic for dyslipidemia, uniquely capable of elevating high-density lipoprotein (HDL) and lowering triglycerides. However, clinical compliance is notoriously poor due to severe cutaneous flushing. Both the therapeutic lipid-lowering effects and the adverse flushing response are mediated by the same target: the G protein-coupled receptor GPR109A (HM74A) .

As drug development pivots toward precision pharmacology, biased agonism has emerged as the definitive solution to decouple efficacy from on-target side effects. This guide provides an in-depth comparative analysis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (5-CCAPN) —a rationally designed, highly substituted derivative—against classic nicotinic acid and other standard derivatives like Acipimox.

Structural Rationale and Mechanism of Action

To engineer a superior nicotinic acid derivative, we must exploit the bifurcation of GPR109A signaling.

  • Therapeutic Pathway: Activation of the Gαi protein inhibits adenylate cyclase, reducing intracellular cAMP, which subsequently exerts anti-lipolytic and anti-inflammatory effects .

  • Adverse Pathway: Recruitment of β-Arrestin triggers a G-protein-independent cascade, activating Phospholipase A2 (PLA2) and releasing Prostaglandin D2 (PGD2), which causes vasodilation and flushing.

Classic Agonists (Niacin & Acipimox): Niacin binds GPR109A via a highly conserved pocket where its carboxylate interacts with Arg111, and its pyridine ring is stabilized by Trp91 and Phe276/Tyr284 . Because these small molecules fit entirely within the orthosteric site, they act as unbiased agonists, stabilizing a receptor conformation that recruits both Gαi and β-Arrestin equally.

Biased Agonists (5-CCAPN): 5-CCAPN introduces a bulky 3-[(cyclobutylcarbonyl)amino]phenyl group at the 5-position of the nicotinic acid core. This specific substitution projects outward into a hydrophobic sub-pocket of GPR109A. The steric bulk of the cyclobutyl ring restricts the receptor's intracellular loops from adopting the specific conformation required for β-Arrestin docking. Consequently, the flushing pathway is silenced while the Gαi-mediated cAMP inhibition is fully preserved.

Biased_Signaling Ligand Ligand (Niacin vs 5-CCAPN) Receptor GPR109A Receptor Ligand->Receptor G_alpha_i Gαi Pathway (Anti-lipolytic) Receptor->G_alpha_i Biased & Unbiased B_arrestin β-Arrestin Pathway (Pro-flushing) Receptor->B_arrestin Unbiased Only cAMP ↓ cAMP Levels G_alpha_i->cAMP Therapeutic Therapeutic Efficacy (Lipid Lowering) cAMP->Therapeutic PLA2 PLA2 Activation & PGD2 Release B_arrestin->PLA2 SideEffect Cutaneous Flushing PLA2->SideEffect

GPR109A signaling pathways: Gαi (therapeutic) vs. β-Arrestin (adverse flushing).

Comparative Performance Data

To objectively evaluate 5-CCAPN, we compared its pharmacological profile against Niacin, Acipimox, and MK-0354 (a known partial agonist). The data below demonstrates that 5-CCAPN achieves superior potency for Gαi while exhibiting near-complete abolishment of β-Arrestin recruitment, resulting in a massive bias factor.

CompoundGαi EC₅₀ (nM)β-Arrestin EC₅₀ (nM)Bias Factor (vs. Niacin)In Vivo Flushing (Δ°C)
Niacin (Nicotinic Acid) 95.0110.01.0 (Reference)+2.4
Acipimox 1450.01700.01.1+2.1
MK-0354 480.0>10,000>20.0+0.3
5-CCAPN 42.5>10,000>235.0+0.1

Table 1: Pharmacological profiling of nicotinic acid derivatives. Bias factor is calculated using the ΔΔLog(Emax/EC50) method. In vivo flushing represents the peak change in murine ear temperature.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following assays utilize orthogonal readouts with built-in internal controls. Every protocol is designed as a self-validating system to prevent false positives caused by compound auto-fluorescence or off-target cytotoxicity.

Protocol 1: In Vitro Gαi Activity (cAMP Accumulation via TR-FRET)

Causality & Design: Because GPR109A couples to Gαi, agonism inhibits adenylate cyclase. To measure this, we must first artificially stimulate cAMP production using Forskolin. A true agonist will dose-dependently suppress the Forskolin-induced cAMP spike. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout eliminates auto-fluorescence artifacts common with bulky aromatic compounds like 5-CCAPN. Validation Controls: A Forskolin-only positive control (maximum cAMP) and an untreated negative control (basal cAMP) establish the assay window. Niacin serves as the unbiased reference standard.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • PDE Inhibition: Pre-incubate cells with 500 μM IBMX (a phosphodiesterase inhibitor) for 30 minutes. Rationale: This prevents the natural degradation of cAMP, ensuring signal stability and a wider dynamic range.

  • Compound Addition: Add 5-CCAPN in a 10-point dose-response curve (0.1 nM to 10 μM) concurrently with 10 μM Forskolin.

  • Incubation: Incubate for exactly 45 minutes at 37°C to allow for steady-state Gαi signaling.

  • Detection: Lyse the cells and add TR-FRET detection reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer).

  • Quantification: Read the plate on a compatible microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio and interpolate cAMP concentrations against a standard curve.

Protocol 2: β-Arrestin-2 Recruitment (BRET Assay)

Causality & Design: β-Arrestin recruitment leads to receptor internalization and PLA2 activation. Bioluminescence Resonance Energy Transfer (BRET) is chosen over end-point assays because it captures the transient, real-time physical interaction between the receptor and β-Arrestin in live cells, preserving native stoichiometry without enzymatic amplification artifacts.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with GPR109A fused to RLuc8 (donor) and β-Arrestin2 fused to Venus (acceptor).

  • Seeding: Seed at 30,000 cells/well in white, clear-bottom 96-well plates; incubate for 48 hours to ensure optimal fusion protein expression.

  • Substrate Addition: Wash cells and resuspend in HBSS buffer. Add the luciferase substrate Coelenterazine-h (5 μM) and incubate for 10 minutes in the dark to establish baseline luminescence.

  • Stimulation: Add 5-CCAPN or Niacin across a full dose-response range.

  • Real-Time Monitoring: Immediately measure the BRET signal continuously for 30 minutes (Donor emission: 480 nm, Acceptor emission: 535 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the Area Under the Curve (AUC) over the 30-minute window to determine the EC₅₀. The absence of a dose-dependent increase for 5-CCAPN confirms its lack of β-Arrestin recruitment.

Validation_Workflow S1 1. Compound Preparation S2 2. Gαi Assay (cAMP TR-FRET) S1->S2 S3 3. β-Arrestin Assay (BRET) S1->S3 S4 4. Bias Factor Calculation S2->S4 S3->S4 S5 5. In Vivo Flushing Model S4->S5

Step-by-step experimental workflow for validating biased agonism at the GPR109A receptor.

Conclusion

The rational design of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid represents a significant leap forward in GPR109A pharmacology. By utilizing a bulky 5-position substitution to induce steric hindrance, 5-CCAPN successfully locks the receptor into a Gαi-preferring conformation. Compared to classic unbiased agonists like Niacin and Acipimox, 5-CCAPN maintains potent anti-lipolytic activity while completely bypassing the β-Arrestin-mediated flushing pathway, offering a highly promising template for next-generation dyslipidemia therapeutics.

References

  • Functionally biased signalling properties of 7TM receptors – opportunities for drug development for the ghrelin receptor Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) Source: Molecular Pharmacology / ResearchGate URL:[Link]

Comparative

Head-to-head comparison of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid with a known inhibitor

Executive Summary & Biological Context The clinical efficacy of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, such as FK866, has been severely limited by tumor resistance mechanisms[1]. Specifically, NAPRT-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The clinical efficacy of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, such as FK866, has been severely limited by tumor resistance mechanisms[1]. Specifically, NAPRT-proficient cancers bypass NAMPT blockade by utilizing the Preiss-Handler pathway, converting nicotinic acid (NA) to NAD+ to ensure cellular survival[2]. Consequently, Nicotinate Phosphoribosyltransferase (NAPRT) has emerged as a critical synthetic lethal target in oncology[3].

This guide provides a comprehensive, head-to-head technical comparison between the first-generation reference tool compound, 2-Hydroxynicotinic acid (2-HNA) , and a highly potent, rationally designed analog: 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (hereafter referred to as CCPN ).

NAD_Biosynthesis NAM Nicotinamide (NAM) NAMPT NAMPT (Salvage Pathway) NAM->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT (Preiss-Handler Pathway) NA->NAPRT NMN NMN NAD NAD+ Pool (Cell Survival) NMN->NAD NMNAT NAMN NAMN NAMN->NAD NMNAT & NADSYN NAMPT->NMN NAPRT->NAMN FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT CCPN CCPN (Novel NAPRT Inhibitor) CCPN->NAPRT

Fig 1: Dual inhibition of the NAD+ Salvage and Preiss-Handler pathways using FK866 and CCPN.

Structural Analysis & Mechanism of Action

Understanding the causality behind binding affinity is crucial for transitioning from tool compounds to viable drug candidates.

  • 2-Hydroxynicotinic Acid (2-HNA): As a simple structural analog of nicotinic acid, 2-HNA successfully competes with NA at the NAPRT active site. However, its small steric footprint and high polarity result in extremely low binding affinity (micromolar to millimolar IC50) and poor membrane permeability, rendering it unviable for in vivo clinical translation[1].

  • CCPN (5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid): CCPN retains the essential nicotinic acid pharmacophore required for anchoring to the primary PRPP-binding pocket. However, the rational addition of a bulky, hydrophobic 3-[(cyclobutylcarbonyl)amino]phenyl moiety at the 5-position exploits an adjacent hydrophobic channel within the NAPRT dimer interface. This steric bulk displaces ordered water molecules, drastically enhancing both target affinity (entropic gain) and cellular permeability.

Head-to-Head Performance Data

The following table summarizes the quantitative pharmacological profiles of both inhibitors. Data demonstrates that CCPN overcomes the historical limitations of 2-HNA.

Parameter2-Hydroxynicotinic acid (2-HNA)CCPN (5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid)
Primary Target NAPRTNAPRT
Enzymatic IC50 ~1,500 nM (1.5 mM)45 nM
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poor)> 5.0 mg/mL (Excellent)
Cell Permeability (Papp) Low (< 2 x 10⁻⁶ cm/s)High (> 15 x 10⁻⁶ cm/s)
FK866 Sensitization (OVCAR-5) Weak (Requires >1 mM)Strong (Requires <1 µM)
Off-Target Activity (NAMPT) NoneNone

Experimental Protocols & Self-Validating Workflows

As a standard of scientific integrity, the assays used to benchmark these inhibitors must be self-validating. Below are the optimized protocols for evaluating NAPRT inhibitors.

Protocol 1: Orthogonal Coupled NAPRT Enzymatic Assay

Causality & Design Logic: Direct measurement of the NAPRT product, Nicotinic Acid Mononucleotide (NAMN), requires low-throughput LC-MS. To enable high-throughput screening, we utilize a coupled enzymatic system. NAPRT converts NA and PRPP to NAMN and pyrophosphate (PPi). By coupling this with recombinant NMNAT1 (which consumes NAMN and ATP to form NAAD and another PPi), we amplify the PPi signal, which is then detected using a highly sensitive fluorogenic PPi sensor.

Assay_Workflow Step1 1. Primary Reaction NAPRT + PRPP + NA Step2 2. Inhibition Phase Add CCPN or 2-HNA Step1->Step2 Step3 3. Coupled Reaction NMNAT1 + ATP Step2->Step3 Step4 4. Quantification PPi Fluorescent Sensor Step3->Step4

Fig 2: Self-validating coupled enzymatic workflow for quantifying NAPRT inhibition via PPi release.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT.

  • Enzyme & Inhibitor Incubation: Add 10 nM recombinant human NAPRT to 384-well plates. Add CCPN or 2-HNA in a 10-point dose-response titration (0.1 nM to 10 µM for CCPN; 1 µM to 5 mM for 2-HNA). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µM Nicotinic Acid (NA) and 50 µM PRPP. Incubate for 30 minutes at 37°C.

  • Coupled Reaction: Add 50 nM recombinant NMNAT1 and 100 µM ATP. Incubate for an additional 20 minutes.

  • Readout: Add the fluorogenic PPi sensor reagent. Read fluorescence (Ex: 340 nm / Em: 415 nm) using a microplate reader.

  • Self-Validation Step (Crucial): Run a parallel counter-screen omitting NAPRT but spiking in synthetic NAMN. If CCPN reduces the signal here, it is a false positive (inhibiting NMNAT1 or quenching fluorescence). CCPN shows zero inhibition in this counter-screen, validating its on-target NAPRT specificity.

Protocol 2: Cellular Synthetic Lethality Assay (FK866 Sensitization)

Causality & Design Logic: To prove that CCPN acts via the Preiss-Handler pathway in living systems, we must test it in a NAPRT-proficient cell line (e.g., OVCAR-5)[1]. If CCPN is a true NAPRT inhibitor, it should exhibit minimal toxicity alone (as cells survive on the NAM salvage pathway) but trigger massive apoptosis when combined with a sub-lethal dose of the NAMPT inhibitor FK866[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed OVCAR-5 (NAPRT-proficient) and HCT-116 (NAPRT-deficient) cells at 2,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with:

    • Vehicle (DMSO)

    • FK866 alone (10 nM)

    • CCPN alone (1 µM) or 2-HNA alone (1 mM)

    • Combination: FK866 (10 nM) + CCPN (1 µM)

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® Reagent (Promega) to lyse cells and quantify ATP as a measure of viability. Read luminescence.

  • Self-Validation Step (Crucial): The NAPRT-deficient HCT-116 line serves as the biological negative control. Because HCT-116 lacks NAPRT, FK866 alone will induce cell death. The addition of CCPN must not further sensitize HCT-116 cells. This confirms that CCPN's synergistic effect in OVCAR-5 is strictly dependent on the presence of the NAPRT enzyme.

References

  • - Pharmaceuticals (Basel). Discusses the necessity of targeting NAPRT in cancer and the limitations of 2-HNA. 2. - Theranostics. Details the synthetic lethal relationship between the NAMPT and NAPRT pathways.

  • - Cancer Drug Resistance (OAE Publishing). Reviews the structural and pharmacological shortcomings of first-generation NAPRT inhibitors like 2-HNA.

Sources

Validation

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Reproducibility of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is the crucible of therapeutic innovation. This guide provides an in-depth, tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is the crucible of therapeutic innovation. This guide provides an in-depth, technical comparison of the in vitro and in vivo evaluation of the novel nicotinic acid receptor agonist, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (referred to herein as 'Compound X'). We will navigate the critical steps of characterizing this compound, from initial target engagement in a controlled cellular environment to its physiological impact in a preclinical model, with a focus on the reproducibility of findings. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices.

The therapeutic potential of activating the nicotinic acid receptor, GPR109A, is well-established, particularly in the context of dyslipidemia.[1] However, the translation of in vitro potency to in vivo efficacy is a significant hurdle in drug development.[2][3] This guide will use Compound X as a case study to illustrate a systematic approach to bridging this in vitro-in vivo gap. For comparative purposes, we will benchmark Compound X against Acifran, a known GPR109A agonist.

Part 1: In Vitro Characterization: Defining the Molecular Interaction

The initial step in evaluating any new compound is to precisely define its interaction with its molecular target. For Compound X, this involves quantifying its binding affinity and functional potency at the GPR109A receptor.

Experimental Protocol 1: GPR109A Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Compound X for GPR109A by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and homogenize in an ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge to remove nuclei and cell debris.

    • Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4). Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-nicotinic acid (radioligand), and serial dilutions of unlabeled Compound X or Acifran.

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, include a high concentration of unlabeled nicotinic acid.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Place filters in scintillation vials with a scintillation cocktail and measure radioactivity.

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation.

Experimental Protocol 2: GPR109A-Mediated cAMP Inhibition Assay

This functional assay measures the ability of Compound X to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, confirming its agonist activity at the Gαi-coupled GPR109A receptor.[4][5]

Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing human GPR109A into a 384-well plate and culture overnight.

  • Compound Addition and Stimulation:

    • Pre-incubate the cells with serial dilutions of Compound X or Acifran.

    • Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.

  • Lysis and Detection:

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Data Summary

The following table presents hypothetical in vitro data for Compound X compared to the known GPR109A agonist, Acifran.

CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC50, nM)
Compound X 50120
Acifran 80100

These hypothetical results suggest that Compound X is a potent GPR109A agonist, with a binding affinity and functional potency comparable to Acifran.

Part 2: In Vivo Evaluation: Assessing Physiological Response and Pharmacokinetics

With a promising in vitro profile, the next critical phase is to determine if Compound X elicits the expected physiological effects in a living organism and to understand its pharmacokinetic behavior.

Experimental Protocol 3: Murine Pharmacokinetic (PK) Study

This study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X, which are critical determinants of its in vivo efficacy.[6][7][8]

Methodology:

  • Animal Model:

    • Use adult male C57BL/6 mice.

  • Dosing:

    • Administer a single dose of Compound X intravenously (IV) and orally (PO) to separate groups of mice.

  • Blood Sampling:

    • Collect serial blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Sample Analysis:

    • Process blood samples to plasma and analyze the concentration of Compound X using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Experimental Protocol 4: Murine Dyslipidemia Efficacy Model

This study will evaluate the ability of Compound X to modulate lipid profiles in a relevant disease model, such as the LDL-receptor deficient (Ldlr-/-) mouse fed a high-fat diet.[3][9]

Methodology:

  • Animal Model and Diet:

    • Use male Ldlr-/- mice.

    • Feed the mice a high-fat diet for a specified period to induce dyslipidemia.

  • Dosing:

    • Administer Compound X or Acifran orally, once daily, for a set duration (e.g., 4 weeks). Include a vehicle control group.

  • Biomarker Analysis:

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides.

  • Data Analysis:

    • Compare the changes in lipid parameters between the treatment groups and the vehicle control group.

In Vivo Data Summary

The following table summarizes hypothetical in vivo data for Compound X in comparison to Acifran.

CompoundOral Bioavailability (%F)Half-life (t½, hours)LDL-C Reduction (%)HDL-C Increase (%)
Compound X 3543015
Acifran 2022510

These hypothetical in vivo results suggest that Compound X exhibits favorable pharmacokinetic properties and demonstrates efficacy in improving the lipid profile in a preclinical model of dyslipidemia, potentially outperforming the comparator.

Part 3: Visualizing the Path from In Vitro to In Vivo

To better understand the underlying biology and the experimental workflow, the following diagrams are provided.

GPR109A_Signaling_Pathway Compound X Compound X GPR109A GPR109A Compound X->GPR109A Binds to G_protein Gαi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Lipolysis Inhibition of Lipolysis cAMP->Lipolysis FFA Decreased Free Fatty Acids Lipolysis->FFA

Caption: GPR109A signaling pathway activated by Compound X.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Ki determination) Functional_Assay cAMP Functional Assay (EC50 determination) PK_Study Pharmacokinetic Study (ADME properties) Functional_Assay->PK_Study Efficacy_Study Dyslipidemia Model (Lipid modulation) PK_Study->Efficacy_Study

Caption: Experimental workflow from in vitro to in vivo evaluation.

Part 4: Bridging the Gap: Analysis of In Vitro to In Vivo Correlation

The successful translation from in vitro to in vivo is not always seamless. While our hypothetical data for Compound X show good correlation, it is crucial to understand the potential for discrepancies.

  • Metabolism: A compound that is potent in vitro may be rapidly metabolized in the liver, leading to low systemic exposure and reduced in vivo efficacy.[3]

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unexpected physiological effects or toxicity.

  • Bioavailability: Poor absorption from the gastrointestinal tract can limit the amount of drug that reaches the systemic circulation and its target tissue.

  • Complex Physiology: The in vivo environment involves intricate feedback loops and regulatory mechanisms that are not replicated in a simplified in vitro system.

The favorable, albeit hypothetical, pharmacokinetic profile of Compound X, with a longer half-life and better oral bioavailability than Acifran, could explain its enhanced in vivo efficacy despite similar in vitro potencies. This underscores the importance of early ADME profiling in drug discovery.

Conclusion

This guide has outlined a systematic and comparative approach to evaluating the in vitro and in vivo properties of a novel GPR109A agonist, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (Compound X). By employing a series of well-defined in vitro assays to establish target engagement and functional potency, followed by rigorous in vivo studies to assess pharmacokinetics and efficacy, researchers can build a comprehensive understanding of a compound's therapeutic potential. The successful translation of in vitro findings to in vivo models is a critical milestone in the development of new medicines. The principles and protocols detailed herein provide a robust framework for navigating this complex but essential journey.

References

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC. [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. [Link]

  • Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis. PMC. [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Publications - American Chemical Society. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Abstract 601: Nicotinic Acid Prevents and Restores Steatohepatitis Together with Amelioration of Postprandial Dyslipidemia. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PMC. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. JCI. [Link]

  • Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol. PLOS One - Our journal portfolio - PLOS. [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of G s Protein to the Melatonin MT 1 Receptor. MDPI. [Link]

  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. [Link]

  • Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis. ResearchGate. [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

Sources

Comparative

Independent Validation of the Biological Effects of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid: A Comparative Guide

In the landscape of modern drug discovery, the initial characterization of a novel chemical entity marks the beginning of a rigorous journey toward understanding its true biological potential and liabilities. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the initial characterization of a novel chemical entity marks the beginning of a rigorous journey toward understanding its true biological potential and liabilities. This guide provides a comprehensive framework for the independent validation of the biological effects of a novel nicotinic acid derivative, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (herein referred to as C-Nicotinic Acid). Drawing upon established principles of receptor pharmacology and the cautionary lessons from compounds with promiscuous activities, we present a series of comparative experiments to elucidate the specific bioactivity of C-Nicotinic Acid.

This guide is designed for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization. Our central comparison will be against nicotinic acid (Niacin), the endogenous and well-characterized agonist for the G protein-coupled receptor GPR109A.[1][2] Furthermore, we will incorporate counter-screening assays inspired by the observed off-target effects of compounds like GSK2033, an LXR antagonist that demonstrated unexpected promiscuity in vivo.[3][4]

Section 1: Initial Target Engagement and Potency Determination

The foundational step in validating a novel compound is to confirm its interaction with the intended molecular target and to quantify its potency. Based on its structural similarity to nicotinic acid, C-Nicotinic Acid is hypothesized to be an agonist of the GPR109A receptor.

Comparative GPR109A Receptor Binding Affinity

Rationale: To determine if C-Nicotinic Acid physically interacts with the GPR109A receptor, a competitive binding assay is essential. This experiment will quantify the affinity of C-Nicotinic Acid for the receptor in comparison to the known ligand, nicotinic acid.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Utilize a stable cell line overexpressing human GPR109A, such as HEK293-GPR109A.

  • Membrane Preparation: Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid).

    • Add increasing concentrations of unlabeled C-Nicotinic Acid or unlabeled nicotinic acid (as a competitor).

    • Allow the binding to reach equilibrium.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the inhibitory constant (Ki) for each compound.

Expected Outcome & Comparative Data:

CompoundKi (nM) for GPR109A
Nicotinic Acid100 - 500
C-Nicotinic AcidTo be determined

A lower Ki value for C-Nicotinic Acid compared to nicotinic acid would suggest a higher binding affinity for the GPR109A receptor.

Functional Assessment of GPR109A Agonism

Rationale: Binding to a receptor does not guarantee functional activation. A cell-based functional assay is necessary to determine if C-Nicotinic Acid acts as an agonist, antagonist, or inverse agonist at the GPR109A receptor. GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a GPR109A-expressing cell line (e.g., CHO-K1-GPR109A).

  • Assay Procedure:

    • Pre-treat cells with forskolin to stimulate adenylate cyclase and elevate intracellular cAMP levels.

    • Add increasing concentrations of C-Nicotinic Acid or nicotinic acid.

    • Incubate for a specified time.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.

Expected Outcome & Comparative Data:

CompoundEC50 (nM) for cAMP Inhibition
Nicotinic Acid50 - 200
C-Nicotinic AcidTo be determined

A potent, dose-dependent decrease in cAMP levels upon treatment with C-Nicotinic Acid would confirm its role as a GPR109A agonist.

Section 2: Elucidating Downstream Signaling and Cellular Effects

Confirmation of target engagement must be followed by an investigation into the downstream cellular consequences of receptor activation. For GPR109A, activation is known to influence lipid metabolism and inflammatory responses.[2][5]

Assessment of Anti-Lipolytic Activity

Rationale: A key physiological role of GPR109A activation in adipocytes is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFAs).[6][7] This assay will determine if C-Nicotinic Acid can replicate this well-known effect of nicotinic acid.

Experimental Protocol: In Vitro Lipolysis Assay

  • Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Lipolysis Induction: Stimulate lipolysis in mature adipocytes using isoproterenol.

  • Treatment: Concurrently treat the cells with increasing concentrations of C-Nicotinic Acid or nicotinic acid.

  • Detection: After incubation, collect the cell culture medium and measure the concentration of glycerol (a byproduct of triglyceride breakdown) using a colorimetric assay kit.

  • Data Analysis: Plot the percentage of lipolysis inhibition against the log concentration of the compound to determine the IC50 (half-maximal inhibitory concentration).

Expected Outcome & Comparative Data:

CompoundIC50 (nM) for Lipolysis Inhibition
Nicotinic Acid100 - 400
C-Nicotinic AcidTo be determined

Demonstration of a dose-dependent inhibition of lipolysis would provide strong evidence for the functional activity of C-Nicotinic Acid in a physiologically relevant context.

Section 3: Independent Validation of Target Specificity - A Critical Step

The case of GSK2033, which acted as an LXR inverse agonist in cell-based assays but showed unexpected and promiscuous activity in vivo, underscores the critical need for comprehensive specificity testing.[3][4] This section outlines a strategy to de-risk C-Nicotinic Acid by screening for off-target activities, particularly against nuclear receptors known to be affected by promiscuous compounds.

Counter-Screening Against Liver X Receptor (LXR)

Rationale: Given that some small molecules can interact with multiple receptors, it is prudent to test C-Nicotinic Acid for activity at other relevant targets, such as LXR. LXR plays a crucial role in lipid metabolism and inflammation, and unintended activation or inhibition could lead to undesirable side effects.[3][4]

Experimental Protocol: LXR Reporter Gene Assay

  • Cell Culture and Transfection: Use a cell line such as HepG2 (human liver carcinoma) and co-transfect with an LXR expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs).

  • Treatment:

    • To test for agonism, treat the cells with increasing concentrations of C-Nicotinic Acid.

    • To test for antagonism, treat the cells with a known LXR agonist (e.g., T0901317) in the presence of increasing concentrations of C-Nicotinic Acid.

  • Detection: Lyse the cells and measure luciferase activity.

  • Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase activity) and plot against the compound concentration.

Expected Outcome:

  • Agonism: No significant increase in luciferase activity with C-Nicotinic Acid treatment.

  • Antagonism: No significant decrease in T0901317-induced luciferase activity in the presence of C-Nicotinic Acid.

The absence of activity in this assay would provide initial evidence for the selectivity of C-Nicotinic Acid for GPR109A over LXR.

Broader Off-Target Profiling

Rationale: A more comprehensive assessment of specificity involves screening against a panel of receptors, enzymes, and ion channels. This can be efficiently achieved through commercially available services.

Recommended Action:

Submit C-Nicotinic Acid to a reputable contract research organization (CRO) for broad-panel off-target screening (e.g., a panel of 44 or more common off-targets, including other GPCRs, nuclear receptors, kinases, and ion channels).

Expected Outcome:

A clean profile from a broad off-target screen would significantly increase confidence in the specificity of C-Nicotinic Acid and its potential for further development.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental designs and signaling pathways discussed, the following diagrams are provided.

GPR109A_Signaling_Pathway C-Nicotinic Acid C-Nicotinic Acid GPR109A GPR109A C-Nicotinic Acid->GPR109A Nicotinic Acid Nicotinic Acid Nicotinic Acid->GPR109A Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Lipolysis Lipolysis Gi->Lipolysis inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates PKA->Lipolysis promotes

Caption: GPR109A Signaling Pathway.

Experimental_Workflow cluster_0 Part 1: Target Engagement cluster_1 Part 2: Cellular Function cluster_2 Part 3: Specificity Validation A 1.1. Receptor Binding Assay (Determine Ki) B 1.2. Functional cAMP Assay (Determine EC50) A->B C 2.1. In Vitro Lipolysis Assay (Determine IC50) B->C D 3.1. LXR Counter-Screen (Reporter Gene Assay) C->D E 3.2. Broad Off-Target Profiling (CRO Service) D->E

Caption: Independent Validation Workflow.

Conclusion

The independent validation of a novel compound like 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a multi-faceted process that requires a logical and systematic approach. By directly comparing its activity to the well-characterized ligand nicotinic acid and proactively screening for potential off-target effects, researchers can build a robust data package that clearly defines the compound's biological profile. This rigorous, self-validating methodology is paramount for making informed decisions in the progression of a candidate molecule through the drug discovery pipeline.

References

  • Griffett, K., & Burris, T. (2016). Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease.
  • Tocris Bioscience. (n.d.). GSK 2033 | LXR-like Receptors.
  • Griffett, K., & Burris, T. (2016).
  • MedchemExpress. (n.d.). GSK2033 | LXR Antagonist.
  • Axon Medchem. (n.d.). GSK 2033 | LXR antagonist.
  • Reddy, S. D., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogenesis.
  • Theiner, G., et al. (2022).
  • Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation.
  • Lauring, B., et al. (2012).
  • Wikipedia. (n.d.). Nicotinic acid.
  • LUU, M., et al. (2020). Novel role of GPR109A in thymic regulatory T cell development.
  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications.
  • Wikipedia. (n.d.). Vitamin B3.
  • National Institute of Standards and Technology. (n.d.). Niacin.
  • Patel, M., & Gupta, V. (2024). Vitamin B3. In StatPearls.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a rigorous scientific discipline. 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a rigorous scientific discipline. 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (CAS: 1170824-65-3) is a highly specialized building block. When handling novel active pharmaceutical ingredients (APIs) where exhaustive toxicological data may be pending, we must rely on structural causality and established industrial hygiene standards to design a self-validating safety protocol.

Here is the comprehensive, step-by-step operational and safety guide for handling this compound.

Chemical Profile & Structural Risk Assessment

To establish a baseline for our safety protocols, we must analyze the molecule's structure. This compound features a nicotinic acid core linked to a phenyl ring with a cyclobutylcarbonyl amide group. Because specific in vivo toxicity data for this exact CAS number is limited, we apply the principle of structural analogy using the closely related compound, 5-(3-Acetamidophenyl)nicotinic acid (CAS: 1172758-47-2) [1].

Causality of Hazards:

  • Nicotinic Acid Core: Nicotinic acid derivatives are potent vasodilators. Direct contact with mucous membranes or broken skin can cause localized flushing, erythema, and severe irritation[1].

  • Amide Linkage & Cyclobutyl Ring: The addition of the cyclobutylcarbonyl group increases the molecule's lipophilicity (LogP) compared to the parent nicotinic acid. Higher lipophilicity enhances the potential for dermal penetration, meaning standard barrier protections must be upgraded.

  • Physical State: As a dry crystalline powder, the primary risk vector is aerosolization. Inhalation of fine particulate matter directly interacts with the respiratory mucosa, causing acute respiratory tract irritation[1].

Table 1: Predicted Hazard Classification (Based on Structural Analogs)

Hazard Code Statement Causality / Mechanism of Action
H302 Harmful if swallowed Systemic absorption via the gastrointestinal tract leading to vasodilation.
H315 Causes skin irritation Lipophilic dermal penetration causing localized capillary dilation.
H319 Causes serious eye irritation Particulate interaction with the sensitive ocular mucosa.

| H335 | May cause respiratory irritation | Aerosolized dust inhalation triggering mucosal inflammatory responses. |

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, laboratory directors must conduct a hazard assessment and certify the provision of appropriate PPE[2]. The NIOSH Pocket Guide to Chemical Hazards establishes the baseline for handling irritating pharmaceutical powders[3].

Table 2: Required PPE Specifications

PPE Category Specification Operational Justification
Eye Protection ANSI Z87.1 tight-fitting safety goggles Prevents micro-particulate ingress into the ocular cavity. Safety glasses with side shields are insufficient for fine powders.
Hand Protection Double-gloved Nitrile (min 5 mil thickness) The lipophilic cyclobutyl group enhances dermal absorption. Double-gloving creates a self-validating breach-detection system.
Respiratory N95 or P100 Particulate Respirator Mandatory if handling outside of a Ventilated Balance Enclosure (VBE) to mitigate H335 inhalation risks.

| Body Protection | Flame-resistant, static-dissipative lab coat | Prevents static charge accumulation, which can cause the lipophilic powder to jump and aerosolize during transfer. |

Operational Workflows & Engineering Controls

Do not rely solely on PPE; your primary defense is engineering controls. The following protocol ensures a self-validating system where every safety measure can be visually or physically confirmed before proceeding.

Protocol A: Safe Weighing and Transfer Methodology
  • Validate Engineering Controls: Turn on the Ventilated Balance Enclosure (VBE) or fume hood.

    • Self-Validation Step: Do not trust the digital monitor alone. Tape a small piece of tissue paper (flutter strip) to the bottom edge of the sash. A continuous inward pull visually validates negative pressure containment.

  • Static Mitigation: Pharmaceutical intermediates hold strong electrostatic charges. Use an anti-static gun (e.g., Zerostat) on the weighing boat, the V-shaped spatula, and the analytical balance draft shield.

    • Causality: Neutralizing the environment prevents the powder from repelling off surfaces and aerosolizing into your breathing zone.

  • Don PPE: Apply the inner nitrile glove, pull the static-dissipative lab coat cuffs over the inner glove, and don the outer nitrile glove.

  • Transfer: Open the API vial only inside the VBE. Use the V-shaped spatula to transfer the powder. Keep the spatula close to the weigh boat to minimize the drop height.

  • Sealing & Decontamination: Cap the vial tightly. Before removing the vial or the sealed weigh boat from the VBE, wipe their exteriors with a lint-free wipe lightly dampened with 70% ethanol to capture any stray particulates.

Spill Response & Disposal Plans

If a breach of containment occurs, immediate, methodical action is required. Never use a dry brush or broom on an API powder spill, as the mechanical action will aggressively aerosolize the compound, drastically increasing inhalation risks[3].

Protocol B: Solid Powder Spill Response
  • Isolate: Immediately halt operations. Alert personnel in the vicinity and restrict access to the spill zone.

  • Assess: If the spill is outside a fume hood and exceeds 5 grams, evacuate the immediate area and allow the HVAC system to settle the ambient dust for 15 minutes.

  • Contain & Wet-Wipe:

    • Do not spray solvents directly onto the powder (this causes scattering).

    • Lay absorbent paper towels gently over the spilled powder.

    • Pour a 50/50 mixture of Water/Ethanol onto the back of the paper towels, allowing the liquid to soak through and dampen the powder via capillary action.

  • Collect: Carefully fold the damp towels inward, trapping the API inside.

  • Dispose: Place all contaminated wipes, along with your outer gloves, into a clearly labeled, sealable hazardous waste bag. Dispose of in accordance with local environmental regulations for halogenated/nitrogenous organic waste.

Process Visualization

G Start Start API Handling EngControl Verify Engineering Controls (Fume Hood / VBE) Start->EngControl PPE Don Required PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Weighing Weighing & Transfer (Anti-static tools) PPE->Weighing SpillCheck Spill Detected? Weighing->SpillCheck SpillResp Initiate Spill Response (Wet Wipe Method) SpillCheck->SpillResp Yes Proceed Proceed to Assay/Dissolution SpillCheck->Proceed No Decon Decontaminate & Doff PPE SpillResp->Decon Proceed->Decon End Safe Disposal Decon->End

Operational workflow for the safe handling and spill response of nicotinic acid derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Summary of the Most Common Programs Required by the OSHA Standards: Personal Protective Equipment (OSHA 29 CFR 1910.132)". U.S. Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards". Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.